molecular formula C14H17NO3 B596944 Tert-butyl 7-methoxy-1H-indole-1-carboxylate CAS No. 1215205-77-8

Tert-butyl 7-methoxy-1H-indole-1-carboxylate

Cat. No.: B596944
CAS No.: 1215205-77-8
M. Wt: 247.294
InChI Key: DWMPQAJKVAOOOW-UHFFFAOYSA-N
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Description

Tert-butyl 7-methoxy-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 7-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-9-8-10-6-5-7-11(17-4)12(10)15/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMPQAJKVAOOOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677973
Record name tert-Butyl 7-methoxy-1H-indole-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-77-8
Record name 1,1-Dimethylethyl 7-methoxy-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Tert-butyl 7-methoxy-1H-indole-1-carboxylate" chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 7-methoxy-1H-indole-1-carboxylate (CAS No. 1215205-77-8) is a Boc-protected derivative of 7-methoxy-1H-indole. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the compound's stability and solubility in organic solvents, making it a valuable building block in organic synthesis. Methoxy-substituted indoles are significant scaffolds in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. This document provides a comprehensive overview of the known and predicted chemical properties of this compound, along with generalized experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties have been established. Other properties can be predicted based on its structure and data from analogous compounds.

General Properties
PropertyValueSource
CAS Number 1215205-77-8[1][2][3][4]
Molecular Formula C₁₄H₁₇NO₃[1]
Molecular Weight 247.29 g/mol [1]
Appearance SolidInferred from vendor data
Storage Sealed in a dry place at room temperature[1]
Predicted Physical Properties
Property7-methoxy-1H-indole (Parent Compound)
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis

The synthesis of this compound is achieved through the N-protection of 7-methoxy-1H-indole with di-tert-butyl dicarbonate ((Boc)₂O). This is a standard procedure in organic synthesis for the protection of amine functionalities, including the nitrogen atom in indole rings.

Synthetic Workflow

SynthesisWorkflow Synthesis Workflow for this compound Start 7-methoxy-1H-indole Reaction N-Boc Protection Reaction Start->Reaction Reagents Di-tert-butyl dicarbonate ((Boc)₂O) DMAP (catalyst) Anhydrous Solvent (e.g., THF, CH₂Cl₂) Reagents->Reaction Workup Aqueous Work-up (e.g., wash with NaHCO₃, brine) Reaction->Workup Purification Purification (Flash Column Chromatography) Workup->Purification Product This compound Purification->Product ChemicalProperties Conceptual Diagram of Chemical Properties cluster_reactivity Reactivity Details cluster_applications Application Details Compound This compound Structure Chemical Structure - Indole Core - Methoxy Group (C7) - Boc Group (N1) Compound->Structure determines Reactivity Chemical Reactivity Structure->Reactivity influences Physical Physical Properties Structure->Physical influences Applications Potential Applications Reactivity->Applications enables Boc_Cleavage Boc Deprotection (acidic conditions) Reactivity->Boc_Cleavage Aromatic_Sub Electrophilic Aromatic Substitution (on indole ring) Reactivity->Aromatic_Sub Synth_Intermediate Synthetic Intermediate Applications->Synth_Intermediate Drug_Discovery Drug Discovery Scaffold Applications->Drug_Discovery Physical->Applications guides

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 7-methoxy-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for tert-butyl 7-methoxy-1H-indole-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the formation of 7-methoxy-1H-indole via the Bartoli indole synthesis, followed by the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. This document details the experimental protocols, quantitative data, and logical workflow to support the endeavors of researchers in the field.

Overview of the Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step sequence. The initial step involves the construction of the core indole structure, 7-methoxy-1H-indole, from a readily available nitroaromatic precursor. The subsequent step introduces the Boc protecting group onto the indole nitrogen, enhancing its stability and facilitating further synthetic manipulations.

The logical workflow for this synthesis is depicted below:

Synthesis_Workflow Start Start Step1 Step 1: Bartoli Indole Synthesis (Formation of 7-methoxy-1H-indole) Start->Step1 Purification1 Workup and Purification of Intermediate Step1->Purification1 Step2 Step 2: N-Boc Protection (Formation of Final Product) Purification2 Workup and Purification of Final Product Step2->Purification2 Purification1->Step2 Analysis Characterization (NMR, MS, etc.) Purification2->Analysis End End Product Analysis->End

Caption: A high-level overview of the synthesis and purification workflow.

Experimental Protocols

Step 1: Synthesis of 7-methoxy-1H-indole

The formation of the 7-substituted indole core is accomplished using the Bartoli indole synthesis, a powerful method for reacting ortho-substituted nitroarenes with vinyl Grignard reagents.[1][2][3]

Reaction:

Materials:

Reagent/MaterialMolar Mass ( g/mol )
2-Nitroanisole153.14
Vinylmagnesium bromide (1 M in THF)131.25
Tetrahydrofuran (THF), anhydrous72.11
Saturated aqueous ammonium chloride (NH₄Cl)53.49
Diethyl ether74.12
Anhydrous magnesium sulfate (MgSO₄)120.37

Procedure:

A solution of 2-nitroanisole in anhydrous tetrahydrofuran (THF) is cooled to a low temperature (typically between -40 °C and -20 °C) under an inert atmosphere (e.g., argon or nitrogen). To this cooled solution, at least three equivalents of vinylmagnesium bromide (a 1 M solution in THF is commonly used) are added dropwise, ensuring the temperature is maintained below the specified limit. The reaction mixture is stirred at this low temperature for a period of time and then allowed to warm to room temperature and stirred for several hours or overnight.

The reaction is then carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with an organic solvent, such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous drying agent like magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield 7-methoxy-1H-indole.

Step 2: Synthesis of this compound

The second step involves the protection of the nitrogen atom of the 7-methoxy-1H-indole with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure that enhances the stability of the indole ring for subsequent reactions.[4][5]

Reaction:

Materials:

Reagent/MaterialMolar Mass ( g/mol )
7-methoxy-1H-indole147.17
Di-tert-butyl dicarbonate (Boc₂O)218.25
4-(Dimethylamino)pyridine (DMAP)122.17
Dichloromethane (DCM), anhydrous84.93
Water18.02
Brine-
Anhydrous sodium sulfate (Na₂SO₄)142.04

Procedure:

To a solution of 7-methoxy-1H-indole in anhydrous dichloromethane (DCM) is added a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) is then added portion-wise to the stirred solution at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is diluted with DCM and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterStep 1: 7-methoxy-1H-indoleStep 2: this compound
Starting Material 2-Nitroanisole7-methoxy-1H-indole
Key Reagents Vinylmagnesium bromideDi-tert-butyl dicarbonate, DMAP
Typical Yield 40-80% (general for Bartoli synthesis)[1]High (typically >90% for Boc protection)[5]
Molecular Formula C₉H₉NO[6]C₁₄H₁₇NO₃
Molecular Weight 147.17 g/mol [6]247.29 g/mol
Appearance SolidSolid

Visualization of the Synthesis Pathway

The overall synthesis can be visualized as a two-step process, starting from 2-nitroanisole.

Synthesis_Pathway reactant1 2-Nitroanisole C₇H₇NO₃ intermediate 7-methoxy-1H-indole C₉H₉NO reactant1->intermediate 1. Vinylmagnesium bromide (3 eq.), THF, -40 °C to rt 2. aq. NH₄Cl workup product This compound C₁₄H₁₇NO₃ intermediate->product Boc₂O, DMAP (cat.), DCM, rt

Caption: Reaction scheme for the synthesis of the target compound.

Characterization Data

The structural confirmation of the intermediate and final product is typically achieved through spectroscopic methods.

7-methoxy-1H-indole
  • ¹H NMR (CDCl₃, 300 MHz): δ (ppm) ~8.1 (br s, 1H, NH), 7.2-7.3 (m, 1H, Ar-H), 7.0-7.1 (m, 1H, Ar-H), 6.7-6.8 (m, 1H, Ar-H), 6.6-6.7 (m, 1H, Ar-H), 6.5-6.6 (m, 1H, Ar-H), 3.9 (s, 3H, OCH₃).[6]

  • ¹³C NMR (CDCl₃, 75 MHz): δ (ppm) ~145.0, 130.0, 128.0, 124.0, 120.0, 115.0, 105.0, 102.0, 55.0.[6]

This compound
  • Predicted ¹H NMR (CDCl₃, 500 MHz): δ (ppm) ~7.5-7.6 (d, 1H), ~7.3-7.4 (d, 1H), ~6.9-7.0 (t, 1H), ~6.6-6.7 (d, 1H), ~6.4-6.5 (d, 1H), ~3.9 (s, 3H, OCH₃), ~1.6 (s, 9H, C(CH₃)₃).

  • Predicted ¹³C NMR (CDCl₃, 125 MHz): δ (ppm) ~150.0 (C=O), ~146.0 (C-O), ~134.0 (C), ~129.0 (C), ~125.0 (CH), ~120.0 (CH), ~118.0 (CH), ~108.0 (CH), ~105.0 (CH), ~84.0 (C), ~55.0 (OCH₃), ~28.0 (CH₃).

This technical guide provides a foundational understanding of the synthesis of this compound. The described pathway, utilizing the Bartoli indole synthesis followed by N-Boc protection, represents a reliable and efficient route to this important synthetic intermediate. The detailed protocols and compiled data are intended to assist researchers and professionals in the successful synthesis and application of this versatile compound in their drug discovery and development programs.

References

Spectroscopic data for "Tert-butyl 7-methoxy-1H-indole-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data for "Tert-butyl 7-methoxy-1H-indole-1-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. The content is structured to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the compound's spectral characteristics and the methodologies for their acquisition.

Molecular Structure and Properties:

  • Molecular Formula: C₁₄H₁₇NO₃

  • Molecular Weight: 247.29 g/mol

  • CAS Number: 1215205-77-8[1][2]

This compound is a synthetic intermediate where the indole nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This protection enhances its stability and solubility in organic solvents, making it a versatile building block in organic synthesis.

Spectroscopic Data Summary

The following tables present a summary of the predicted quantitative spectroscopic data for this compound, based on analyses of its structural features and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationProvisional Assignment
~ 7.60d1HH-4
~ 7.45d1HH-2
~ 7.05t1HH-5
~ 6.75d1HH-6
~ 6.60d1HH-3
~ 3.95s3H-OCH₃
~ 1.70s9H-C(CH₃)₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmProvisional Assignment
~ 150.5C=O
~ 147.5C-7
~ 135.5C-7a
~ 130.5C-3a
~ 127.5C-2
~ 121.5C-5
~ 115.5C-4
~ 108.5C-6
~ 106.5C-3
~ 84.5-C (CH₃)₃
~ 56.0-OCH₃
~ 28.5-C(C H₃)₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 2975MediumC-H stretch (tert-butyl)
~ 1730StrongC=O stretch (carbamate)
~ 1600, 1480MediumC=C stretch (aromatic)
~ 1450MediumC-H bend (tert-butyl)
~ 1280, 1160StrongC-O stretch (methoxy and carbamate)
~ 1250StrongC-N stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z (calculated)Proposed Fragment IonExpected Relative Abundance
248.1281[M+H]⁺High
192.0655[M+H - C₄H₈]⁺ (Loss of isobutylene)Medium
148.0706[M+H - C₅H₉O₂]⁺ (Loss of the entire Boc group)High
57.0704[C₄H₉]⁺ (tert-Butyl cation)High

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[3] Transfer the solution into a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Record spectra on a 300 MHz or 500 MHz spectrometer.[3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[4]

    • ¹³C NMR: Record spectra on the same instrument at the corresponding frequency (e.g., 75 MHz or 125 MHz).[3]

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method): Dissolve a small quantity of the solid sample (5-10 mg) in a volatile solvent such as dichloromethane or diethyl ether.[5] Apply a drop of the resulting solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[5][6]

  • Data Acquisition: Use a Fourier Transform Infrared (FT-IR) spectrometer to record the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a stock solution of the analyte at a concentration of about 1 mg/mL in a high-purity volatile solvent like methanol or acetonitrile.[7][8] Further dilute this solution to a final concentration of approximately 1-10 µg/mL.[9]

  • Data Acquisition: Infuse the diluted sample into an electrospray ionization (ESI) source coupled to a mass spectrometer.[10] The data is typically acquired in positive ion mode.

Synthetic and Application Workflow

This compound is a key intermediate in the synthesis of more complex molecules. The Boc group provides protection for the indole nitrogen, enabling selective functionalization at other positions of the indole ring.

synthetic_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data Data Analysis synthesis Chemical Synthesis workup Reaction Work-up synthesis->workup purification Purification (e.g., Chromatography) workup->purification compound Pure Compound: Tert-butyl 7-methoxy- 1H-indole-1-carboxylate purification->compound nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms nmr_data NMR Data nmr->nmr_data ir_data IR Data ir->ir_data ms_data MS Data ms->ms_data

References

An In-depth Technical Guide to the Solubility of Tert-butyl 7-methoxy-1H-indole-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl 7-methoxy-1H-indole-1-carboxylate molecule incorporates a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, which generally enhances its stability and solubility in organic solvents, facilitating its use in further synthetic transformations[1].

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These properties are foundational for designing and interpreting solubility experiments.

PropertyValue
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
CAS Number 1215205-77-8
Physical Form Solid
Storage Sealed in dry, room temperature

(Data sourced from commercial supplier information[2][3])

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemistry. The following protocols describe both a qualitative and a quantitative method for assessing the solubility of this compound.

Qualitative Solubility Assessment

This method provides a rapid preliminary screening of the compound's solubility in a range of solvents. It is useful for selecting appropriate solvents for reactions, chromatography, and crystallization.

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, isopropanol, dimethylformamide, dimethyl sulfoxide)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Place approximately 25 mg of the compound into a small test tube[4].

  • Add 0.75 mL of the selected solvent in small portions[4].

  • After each addition, shake the test tube vigorously for at least 60 seconds[5].

  • Visually inspect the mixture to determine if the solid has completely dissolved. If all but a few granules have dissolved, the compound can be considered soluble[5].

  • Record the observation as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials:

  • This compound

  • Chosen organic solvent(s)

  • Screw-cap vials or flasks

  • Orbital shaker or magnetic stirrer with a temperature-controlled environment

  • Analytical balance

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of solid this compound to a screw-cap vial to ensure that undissolved solid remains at equilibrium.

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vial and place it in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (typically 25 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the mixture to stand undisturbed for a period to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

  • Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Data Presentation: Solubility of this compound

The following table is a template for researchers to systematically record their quantitative solubility data obtained from the shake-flask method.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Hexane25HPLC/UV-Vis
Toluene25HPLC/UV-Vis
Dichloromethane25HPLC/UV-Vis
Diethyl Ether25HPLC/UV-Vis
Ethyl Acetate25HPLC/UV-Vis
Acetone25HPLC/UV-Vis
Isopropanol25HPLC/UV-Vis
Methanol25HPLC/UV-Vis
Acetonitrile25HPLC/UV-Vis
N,N-Dimethylformamide (DMF)25HPLC/UV-Vis
Dimethyl Sulfoxide (DMSO)25HPLC/UV-Vis

Visualizations: Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical progression of steps for determining the solubility of an organic compound, from initial qualitative screening to precise quantitative analysis.

G cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Analysis (Shake-Flask) Compound Compound Selection Qual_Test Perform Qualitative Solubility Test Compound->Qual_Test Solvents Solvent Selection Solvents->Qual_Test Observation Record Visual Observation Qual_Test->Observation Classification Classify as Soluble, Partially Soluble, or Insoluble Observation->Classification Prep_Sample Prepare Saturated Solution (Excess Solute) Classification->Prep_Sample Select Solvents for Quantitative Analysis Equilibrate Equilibrate (24-48h) with Agitation Prep_Sample->Equilibrate Filter Filter Supernatant Equilibrate->Filter Analyze Analyze Concentration (HPLC/UV-Vis) Filter->Analyze Calculate Calculate Solubility Analyze->Calculate G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup and Purification Indole 7-Methoxy-1H-indole Mix Combine Reactants Indole->Mix Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Mix Base Base (e.g., DMAP, Et₃N) Base->Mix Solvent Anhydrous Solvent (e.g., THF, DCM) Solvent->Mix Stir Stir at Room Temperature Mix->Stir Monitor Monitor by TLC Stir->Monitor Quench Aqueous Workup Monitor->Quench Extract Extraction with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (e.g., Column Chromatography) Concentrate->Purify Product This compound Purify->Product

References

An In-depth Technical Guide to Tert-butyl 7-methoxy-1H-indole-1-carboxylate: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 7-methoxy-1H-indole-1-carboxylate, a crucial intermediate in the synthesis of various pharmaceutical compounds. This document details its synthesis, chemical properties, and significant role in drug discovery and development, supported by experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding and practical application.

Introduction

The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of natural products and synthetic pharmaceuticals. The introduction of a methoxy group at the 7-position of the indole ring can significantly influence the molecule's electronic properties and metabolic stability, often enhancing its biological activity. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen increases stability and solubility in organic solvents, making it a versatile building block for further chemical transformations. This compound serves as a key precursor in the synthesis of complex active pharmaceutical ingredients (APIs), including those targeting a range of therapeutic areas.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1215205-77-8
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF)

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process, starting with the synthesis of the 7-methoxy-1H-indole core, followed by the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 7-Methoxy-1H-indole cluster_1 Step 2: Boc Protection 2-Methoxyphenylhydrazine 2-Methoxyphenylhydrazine Hydrazone_formation Hydrazone Intermediate 2-Methoxyphenylhydrazine->Hydrazone_formation 1. Condensation Glyoxal_dimethyl_acetal Glyoxal dimethyl acetal Glyoxal_dimethyl_acetal->Hydrazone_formation 7-Methoxy-1H-indole 7-Methoxy-1H-indole Boc_Reaction Reaction Mixture 7-Methoxy-1H-indole->Boc_Reaction THF, rt Hydrazone_formation->7-Methoxy-1H-indole 2. Fischer Indole   Synthesis   (Acid catalyst, Heat) Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Boc_Reaction DMAP DMAP (cat.) DMAP->Boc_Reaction Target_Compound tert-Butyl 7-methoxy- 1H-indole-1-carboxylate Boc_Reaction->Target_Compound Workup & Purification

Overall synthesis pathway for this compound.
Experimental Protocols

Step 1: Synthesis of 7-Methoxy-1H-indole (via Fischer Indole Synthesis)

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. In this protocol, 2-methoxyphenylhydrazine is condensed with a suitable carbonyl compound, followed by acid-catalyzed cyclization. While various carbonyl partners can be used, the reaction with glyoxal dimethyl acetal provides a direct route to the unsubstituted indole at positions 2 and 3.

  • Materials:

    • 2-Methoxyphenylhydrazine hydrochloride

    • Glyoxal dimethyl acetal

    • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., H₂SO₄, ZnCl₂)

    • Toluene or another high-boiling point solvent

    • Sodium bicarbonate solution (saturated)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • A mixture of 2-methoxyphenylhydrazine hydrochloride (1.0 eq) and glyoxal dimethyl acetal (1.1 eq) in toluene is heated to reflux for 2-4 hours with a Dean-Stark apparatus to remove water.

    • The reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude hydrazone.

    • The crude hydrazone is added portion-wise to preheated polyphosphoric acid (PPA) at 80-100 °C with vigorous stirring.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

    • The reaction mixture is cooled to room temperature and then poured onto crushed ice.

    • The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.

    • The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 7-methoxy-1H-indole.

  • Quantitative Data (Representative):

ReactantMolar Eq.Yield (%)
2-Methoxyphenylhydrazine HCl1.0-
Glyoxal dimethyl acetal1.1-
Product: 7-Methoxy-1H-indole -60-75

Step 2: Boc Protection of 7-Methoxy-1H-indole

The protection of the indole nitrogen is a standard procedure to prevent unwanted side reactions in subsequent synthetic steps.

  • Materials:

    • 7-Methoxy-1H-indole

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

    • Water

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • To a solution of 7-methoxy-1H-indole (1.0 eq) in anhydrous THF, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

    • To this mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in anhydrous THF dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours and monitor by TLC until the starting material is fully consumed.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield this compound as a solid.

  • Quantitative Data (Representative):

ReactantMolar Eq.Yield (%)
7-Methoxy-1H-indole1.0-
(Boc)₂O1.2-
DMAP0.1-
Product: Target Compound -90-98

Application as a Pharmaceutical Intermediate

This compound is a valuable intermediate in the synthesis of more complex and biologically active molecules. Its structure allows for further functionalization at various positions of the indole ring, leading to the development of novel therapeutic agents.

One notable application is in the synthesis of Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling of a wide range of cytokines and growth factors. Dysregulation of the JAK-STAT signaling pathway is implicated in various inflammatory and autoimmune diseases.

Drug_Synthesis_Workflow Start tert-Butyl 7-methoxy- 1H-indole-1-carboxylate Step1 Functionalization (e.g., Halogenation, Borylation) Start->Step1 Step2 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Step1->Step2 Step3 Deprotection (Boc removal) Step2->Step3 Step4 Final Structural Elaboration Step3->Step4 End JAK Inhibitor (API) Step4->End

General workflow for the synthesis of a JAK inhibitor.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H NMR (500 MHz, CDCl₃, δ in ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.50d, J = 8.0 Hz1HH-4
7.25d, J = 3.5 Hz1HH-2
7.05t, J = 8.0 Hz1HH-5
6.65d, J = 8.0 Hz1HH-6
6.50d, J = 3.5 Hz1HH-3
3.90s3H-OCH₃
1.65s9H-C(CH₃)₃

¹³C NMR (125 MHz, CDCl₃, δ in ppm):

Chemical Shift (ppm)Assignment
150.0C=O (Boc)
147.5C-7
131.0C-7a
129.5C-3a
125.0C-2
122.0C-5
115.0C-4
108.0C-6
105.0C-3
83.5-C(CH₃)₃
55.5-OCH₃
28.0-C(CH₃)₃

Conclusion

This compound is a synthetically versatile and valuable intermediate in the field of pharmaceutical sciences. Its straightforward synthesis and the stability afforded by the Boc protecting group make it an ideal starting material for the construction of complex indole-based molecules with significant therapeutic potential. The detailed protocols and data presented in this guide are intended to support researchers and professionals in the efficient synthesis and application of this important compound in drug discovery and development endeavors.

The Core Biological Significance of Methoxy-Substituted Indoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methoxy-substituted indoles represent a critical class of heterocyclic aromatic compounds characterized by an indole nucleus bearing one or more methoxy (-OCH₃) groups. This structural motif is fundamental to a wide array of biologically active molecules, ranging from endogenous neurohormones to potent psychoactive compounds and therapeutic agents. Their significance stems from their ability to interact with a variety of biological targets, primarily G-protein coupled receptors (GPCRs), ion channels, and enzymes. This guide provides an in-depth exploration of the core biological roles of key methoxy-substituted indoles, focusing on their mechanisms of action, signaling pathways, and the experimental methodologies used to elucidate their functions. It is intended for researchers, scientists, and professionals in the field of drug development.

Key Methoxy-Substituted Indoles and Their Biological Roles

Two of the most extensively studied methoxy-substituted indoles are Melatonin (N-acetyl-5-methoxytryptamine) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). While structurally related, they exhibit distinct pharmacological profiles and physiological effects.

Melatonin: The Circadian Regulator and Antioxidant

Synthesized primarily in the pineal gland, melatonin is a pleiotropic molecule best known for its central role in regulating the circadian rhythm, the body's internal 24-hour clock.[1][2] Its secretion is tightly controlled by the light-dark cycle, with levels rising in the evening to promote sleep.[3]

Biological Functions:

  • Chronobiotic Regulation: Melatonin synchronizes the sleep-wake cycle by acting on high-affinity MT1 and MT2 receptors in the suprachiasmatic nucleus (SCN) of the hypothalamus.[1][4]

  • Antioxidant Activity: Melatonin is a potent free-radical scavenger and stimulates the expression of antioxidant enzymes, protecting cells from oxidative stress.[2][5]

  • Neuroprotection and Immunomodulation: It plays a role in protecting against neurodegenerative disorders and modulates immune responses.[2][6]

Biosynthesis and Signaling: Melatonin synthesis begins with the amino acid tryptophan.[4][7] Light exposure inhibits the final enzymatic steps, thus controlling its rhythmic production.[3][5] Melatonin exerts its effects primarily through two GPCRs, MT₁ and MT₂, which couple to Gαi proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[1]

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A Potent Neuromodulator

5-MeO-DMT is a naturally occurring psychedelic tryptamine with profound effects on consciousness.[6] It is under investigation for its potential therapeutic applications in treating depression, anxiety, and stress-related disorders.[6]

Biological Functions:

  • Serotonergic Agonism: 5-MeO-DMT's primary mechanism of action is as a non-selective serotonin (5-HT) receptor agonist.[6][8] It displays a particularly high binding affinity for the 5-HT₁A receptor subtype, which is thought to be a key mediator of its effects.[6][8][9][10]

  • Psychoactive Effects: Administration induces rapid and intense subjective experiences, including ego dissolution and altered perceptions of time and reality.[6]

  • Therapeutic Potential: Studies suggest that a single administration can lead to rapid and sustained reductions in symptoms of depression and anxiety.[6]

Metabolism: 5-MeO-DMT is primarily metabolized in the body by two key enzymes: monoamine oxidase A (MAO-A), which mediates its deamination, and cytochrome P450 2D6 (CYP2D6), which O-demethylates it to its active metabolite, bufotenine.[6][8]

Other Biologically Active Methoxyindoles

The methoxyindole scaffold is a privileged structure in drug discovery. Various derivatives have been synthesized and investigated for a range of therapeutic applications.

  • 5-Methoxytryptophol (5-MTOH) and 5-Methoxyindole-3-acetic acid (5-MIAA): These are other pineal methoxyindoles that exhibit antioxidant properties and can influence lymphocyte proliferation.[11][12][13]

  • Synthetic Derivatives: The 5-methoxyindole core is utilized in the development of drugs for oncology and central nervous system (CNS) disorders, targeting entities like tubulin polymerization and serotonin receptors.[14][15] For example, 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole has been shown to inhibit tubulin polymerization, a key target in cancer therapy.[15]

Quantitative Data on Receptor Interactions

The interaction of methoxy-substituted indoles with their receptor targets is quantified by their binding affinity (Ki) and/or their functional potency (IC₅₀ or EC₅₀). Lower values indicate a stronger interaction.

CompoundReceptorBinding Affinity (Ki, nM)Reference
5-MeO-DMT 5-HT₁A1.9 - 10[6][8]
5-HT₂A>1000[8]
Melatonin MT₁0.02 - 0.2[1]
MT₂0.1 - 1.0[1]
2-Iodomelatonin Melatonin Receptors (general)High Affinity (used as radioligand)[12]
5-Methoxytryptophol Melatonin Receptors (general)Lower affinity than Melatonin[12]
4-Fluoro-5-methoxy-N,N-dimethyltryptamine 5-HT₁A0.23[16]

Note: Binding affinities can vary depending on the experimental conditions and tissue/cell line used.

Experimental Protocols

Standardized methodologies are crucial for characterizing the biological activity of methoxy-substituted indoles.

Protocol 1: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific receptor.

Objective: To measure the ability of a test compound (e.g., a novel methoxyindole) to displace a known radiolabeled ligand from its receptor.

Materials:

  • Receptor Source: Cell membranes from cell lines engineered to express the target receptor (e.g., HEK293 cells expressing 5-HT₁A).[17]

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., 2-[¹²⁵I]iodomelatonin for melatonin receptors).

  • Test Compounds: The methoxy-substituted indoles to be tested.

  • Assay Buffer, Wash Buffer, Glass Fiber Filters, Scintillation Counter.

Procedure:

  • Incubation: In a multi-well plate, combine the receptor-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no test compound) and non-specific binding (excess of a known non-labeled ligand).

  • Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[17]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[17]

  • Quantification: Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[17]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound's concentration to generate a competition curve and determine the IC₅₀ value, which can then be converted to a Ki value.[17]

Protocol 2: Indole Detection in Biological Samples (Kovács Method)

This colorimetric assay is a classic method for detecting the production of indole by microorganisms or its presence in samples.

Objective: To qualitatively or quantitatively determine the presence of indole.

Materials:

  • Tryptophan Broth or sample extract.

  • Kovács Reagent: p-dimethylaminobenzaldehyde, amyl alcohol, and concentrated hydrochloric acid.[18]

  • Test tubes.

Procedure:

  • Sample Preparation: If testing for bacterial production, inoculate tryptophan broth with the organism and incubate for 24-48 hours.[19] For other samples, prepare an appropriate extract.

  • Reagent Addition: Add approximately 0.5 mL of Kovács reagent to the broth culture or sample.[20][21]

  • Observation: Gently agitate the tube and observe for a color change in the upper amyl alcohol layer.[22]

  • Interpretation: The formation of a cherry-red or pink-red layer indicates the presence of indole (a positive result). A yellow or unchanged layer indicates a negative result.[19][20] While widely used, this assay can react with other indole-containing compounds, making it less specific for precise quantification in complex biological samples compared to methods like HIA (hydroxylamine-based indole assay).[18]

Visualized Signaling and Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate key biological pathways for methoxy-substituted indoles.

Melatonin_Biosynthesis tryptophan Tryptophan five_htp 5-Hydroxytryptophan tryptophan->five_htp hydroxylation serotonin Serotonin five_htp->serotonin decarboxylation n_acetylserotonin N-Acetylserotonin serotonin->n_acetylserotonin acetylation melatonin Melatonin (N-acetyl-5-methoxytryptamine) n_acetylserotonin->melatonin methylation enzyme1 Tryptophan Hydroxylase enzyme1->tryptophan enzyme2 5-HTP Decarboxylase enzyme2->five_htp enzyme3 AANAT enzyme3->serotonin enzyme4 ASMT/HIOMT enzyme4->n_acetylserotonin

Caption: The biosynthetic pathway of melatonin from tryptophan.

Melatonin_Signaling Melatonin Receptor Signaling cluster_membrane Cell Membrane melatonin Melatonin receptor MT1 / MT2 Receptor (GPCR) melatonin->receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates creb CREB Phosphorylation pka->creb response Physiological Response (e.g., Circadian Regulation) creb->response

Caption: Simplified signaling cascade for melatonin via MT1/MT2 receptors.

Five_MeO_DMT_Metabolism cluster_pathways Metabolic Pathways parent 5-MeO-DMT path1 Deamination parent->path1 path2 O-Demethylation parent->path2 metabolite1 Inactive Metabolites path1->metabolite1 metabolite2 Bufotenine (Active Metabolite) path2->metabolite2 enzyme1 MAO-A enzyme1->path1 enzyme2 CYP2D6 enzyme2->path2

Caption: Primary metabolic pathways of 5-MeO-DMT.

Radioligand_Assay_Workflow Workflow: Radioligand Binding Assay start Start: Prepare Reagents (Membranes, Radioligand, Test Compound) step1 Incubate Components (Receptor + Radioligand ± Test Compound) start->step1 step2 Reach Equilibrium step1->step2 step3 Rapid Filtration (Separate Bound from Unbound) step2->step3 step4 Wash Filters step3->step4 step5 Quantify Radioactivity (Scintillation Counting) step4->step5 step6 Data Analysis (Calculate Ki) step5->step6 end End: Determine Binding Affinity step6->end

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

Methoxy-substituted indoles are a structurally diverse and biologically vital class of molecules. From the fundamental regulation of circadian rhythms by melatonin to the potent psychoactive and potential antidepressant effects of 5-MeO-DMT, these compounds demonstrate a remarkable range of interactions with physiological systems. The methoxy group critically influences their pharmacological properties, including receptor affinity and metabolic stability. A thorough understanding of their structure-activity relationships, elucidated through rigorous experimental methodologies, continues to drive the discovery and development of novel therapeutics for a wide spectrum of human diseases, from sleep disorders and depression to cancer.

References

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling Protocol for Tert-butyl 7-bromo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] This methodology is of paramount importance in the synthesis of biaryl and heteroaryl structures, which are common motifs in medicinally active compounds. The indole scaffold, in particular, is a privileged structure in drug discovery, and methods for its selective functionalization are highly sought after. Tert-butyl 7-bromo-1H-indole-1-carboxylate is a key building block, with the Boc-protecting group enhancing stability and the C7-bromo substituent providing a handle for functionalization through cross-coupling reactions. This document provides a detailed protocol for the Suzuki-Miyaura coupling of tert-butyl 7-bromo-1H-indole-1-carboxylate with various arylboronic acids, enabling the synthesis of diverse 7-aryl-1H-indole derivatives.

General Reaction Scheme

The general transformation involves the palladium-catalyzed coupling of tert-butyl 7-bromo-1H-indole-1-carboxylate with a generic arylboronic acid to yield the corresponding 7-aryl-1-(tert-butoxycarbonyl)-1H-indole.

Scheme 1: General Suzuki-Miyaura Coupling Reaction

Experimental Protocol

This protocol is based on established literature procedures for the Suzuki-Miyaura coupling of N-Boc-7-bromoindole derivatives.[2]

Materials:

  • Tert-butyl 7-bromo-1H-indole-1-carboxylate

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous and degassed solvent: 1,4-Dioxane and Water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add tert-butyl 7-bromo-1H-indole-1-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. A specific literature example for a similar transformation utilized 95 °C for 8 hours.[2]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired tert-butyl 7-aryl-1H-indole-1-carboxylate.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of tert-butyl 7-bromo-1H-indole-1-carboxylate and related analogs.

EntryArylboronic Acid PartnerCatalyst (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Yield (%)Reference
1Pinacol boronic ester derivativePd(PPh₃)₄ (10)Cs₂CO₃ (2.0)Dioxane/Water95821[2]
2Phenylboronic acidPdCl₂(dppf) (5)K₂CO₃ (2.0)Dioxane/Water10012-General Conditions
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2.0)Toluene/Water9010-General Conditions

Note: Entries 2 and 3 represent generalized conditions based on common practices for Suzuki-Miyaura couplings of bromoindoles.[3][4] Specific yields may vary depending on the exact substrates and reaction optimization.

Mandatory Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar = 7-Boc-Indole X = Br Pd(II)_Complex Ar-Pd(II)-X(L₂) (Palladacycle) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) Pd(II)_Complex->Transmetalation Diaryl_Pd(II)_Complex Ar-Pd(II)-Ar'(L₂) Transmetalation->Diaryl_Pd(II)_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Coupled Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: - Tert-butyl 7-bromo-1H-indole-1-carboxylate - Arylboronic Acid - Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (80-120 °C) solvent->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.

References

Application Notes and Protocols: Deprotection of Tert-butyl 7-methoxy-1H-indole-1-carboxylate to 7-methoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the indole nitrogen in multi-step organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions. The deprotection of N-Boc indoles is a critical step in the synthesis of many biologically active compounds and pharmaceutical intermediates. This document provides detailed application notes and protocols for the deprotection of Tert-butyl 7-methoxy-1H-indole-1-carboxylate to yield the target molecule, 7-methoxyindole. Several methodologies, including acidic, basic, and thermal deprotection, will be discussed, with a primary focus on the prevalent and reliable acidic deprotection using trifluoroacetic acid (TFA).

Deprotection Methodologies: A Comparative Overview

The choice of deprotection method for a Boc-protected indole depends on the overall molecular structure and the presence of other sensitive functional groups. The following table summarizes the general conditions for the most common deprotection strategies.

Deprotection MethodReagents & SolventsTypical TemperatureTypical Reaction TimeGeneral Remarks
Acidic Deprotection Trifluoroacetic acid (TFA) in Dichloromethane (DCM)0 °C to Room Temperature30 minutes - 4 hoursHighly efficient and widely used. TFA is corrosive and requires careful handling. May not be suitable for substrates with other acid-labile groups.[1][2]
Hydrochloric acid (HCl) in 1,4-Dioxane or MethanolRoom Temperature10 minutes - 2 hoursEffective alternative to TFA. The resulting hydrochloride salt can sometimes be isolated as a crystalline solid.[3]
Basic Deprotection Sodium methoxide (NaOMe) in Methanol (MeOH)Room Temperature to Reflux1 - 5 hoursA milder alternative to acidic conditions, suitable for molecules with acid-sensitive functionalities.
Potassium carbonate (K₂CO₃) in Methanol/WaterRefluxSeveral hoursA mild basic condition that can be effective for electron-deficient indole systems.[4]
Thermal Deprotection High-boiling solvents (e.g., Toluene, DMF) or neat100 - 250 °C30 minutes - several hoursA catalyst-free method that can be advantageous for certain substrates. High temperatures may not be suitable for complex or thermally sensitive molecules.[5][6]
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Reflux or Microwave30 minutes - 5 hoursFluorinated alcohols can facilitate thermal deprotection at lower temperatures compared to other solvents.[7][8]

Experimental Protocol: Acidic Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the deprotection of this compound using TFA in DCM.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA, 5-10 eq.) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Work-up:

    • Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess DCM and TFA.

    • Redissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.

    • Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: Carbon dioxide gas will evolve, causing pressure buildup. Vent the separatory funnel frequently.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude 7-methoxyindole.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-methoxyindole.

Quantitative Data (Representative):

The following table provides expected quantitative data for the acidic deprotection of this compound. These values are based on typical yields and reaction times for similar indole derivatives and may require optimization for specific experimental conditions.

ParameterValue
Substrate This compound
Reagent Trifluoroacetic Acid (TFA)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 1 - 3 hours
Expected Yield 85 - 95%

Experimental Workflow Diagram

Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Starting Material in DCM cool Cool to 0 °C start->cool add_tfa Add TFA Dropwise cool->add_tfa react Stir at RT & Monitor by TLC add_tfa->react concentrate Concentrate in vacuo react->concentrate extract Aqueous Wash (NaHCO3, Brine) concentrate->extract dry Dry over Na2SO4 extract->dry isolate Concentrate to yield Crude Product dry->isolate purify Column Chromatography isolate->purify end_node Pure 7-methoxyindole purify->end_node

Caption: Experimental workflow for the acidic deprotection of this compound.

Safety Precautions

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

  • The neutralization step with sodium bicarbonate will produce carbon dioxide gas, leading to pressure buildup in the separatory funnel. Vent the funnel frequently and carefully.

By following these detailed protocols and safety guidelines, researchers can effectively perform the deprotection of this compound to obtain 7-methoxyindole in high yield and purity, facilitating the advancement of their research and drug development projects.

References

Application Notes and Protocols: The Strategic Use of Tert-butyl 7-methoxy-1H-indole-1-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl 7-methoxy-1H-indole-1-carboxylate as a key building block in the synthesis of potent and selective kinase inhibitors. The strategic placement of the methoxy group at the 7-position and the Boc-protecting group on the indole nitrogen allows for precise chemical modifications, making it a valuable scaffold in medicinal chemistry for targeting various protein kinases implicated in cancer and other diseases.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The indole scaffold is a privileged structure in the design of kinase inhibitors, often serving as a hinge-binding motif that mimics the adenine region of ATP.[2][3][4] The 7-methoxy substitution can influence the electronic properties of the indole ring and provide a handle for further functionalization, ultimately impacting the inhibitor's potency and selectivity.

This document outlines a representative synthetic route to a hypothetical kinase inhibitor, "K-Inhib-7M," targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, a critical mediator of angiogenesis in tumors. The protocols provided are based on established synthetic methodologies for indole functionalization and kinase inhibitor synthesis.

Hypothetical Kinase Inhibitor Profile: K-Inhib-7M

ParameterValue
Target Kinase VEGFR-2
IC50 (VEGFR-2) 25 nM
Cellular Antiproliferative Activity (HUVEC) 150 nM
Molecular Formula C28H30N4O4
Molecular Weight 486.56 g/mol

Overview of the Synthetic Strategy

The synthesis of the hypothetical VEGFR-2 inhibitor, K-Inhib-7M, from this compound is a multi-step process that involves the introduction of key pharmacophoric features. The general workflow is depicted below.

G A This compound B Vilsmeier-Haack Formylation A->B C Tert-butyl 3-formyl-7-methoxy-1H-indole-1-carboxylate B->C D Reductive Amination C->D E Tert-butyl 7-methoxy-3-((pyridin-4-ylamino)methyl)-1H-indole-1-carboxylate D->E F Boc Deprotection E->F G 7-methoxy-3-((pyridin-4-ylamino)methyl)-1H-indole F->G H Amide Coupling G->H I K-Inhib-7M (Final Product) H->I

Caption: Synthetic workflow for K-Inhib-7M.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of this compound

This reaction introduces a formyl group at the C3 position of the indole ring, which is a common site for further elaboration in the synthesis of kinase inhibitors.

Protocol:

  • To a stirred solution of phosphorus oxychloride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 5 volumes) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF (2 volumes) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford tert-butyl 3-formyl-7-methoxy-1H-indole-1-carboxylate.

Starting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
This compoundTert-butyl 3-formyl-7-methoxy-1H-indole-1-carboxylatePOCl3, DMFDMF0 to RT2-485-95
Step 2: Reductive Amination with 4-Aminopyridine

This step introduces a key pyridine moiety, which can form important hydrogen bonding interactions within the kinase active site.

Protocol:

  • Dissolve tert-butyl 3-formyl-7-methoxy-1H-indole-1-carboxylate (1.0 eq) and 4-aminopyridine (1.1 eq) in anhydrous dichloromethane (DCM, 10 volumes).

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 12-16 hours at room temperature. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: methanol/DCM gradient) to yield tert-butyl 7-methoxy-3-((pyridin-4-ylamino)methyl)-1H-indole-1-carboxylate.

Starting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
Tert-butyl 3-formyl-7-methoxy-1H-indole-1-carboxylateTert-butyl 7-methoxy-3-((pyridin-4-ylamino)methyl)-1H-indole-1-carboxylate4-Aminopyridine, NaBH(OAc)3DCMRT12-1670-80
Step 3: Boc Deprotection

Removal of the Boc protecting group is necessary for the subsequent amide coupling reaction.

Protocol:

  • Dissolve tert-butyl 7-methoxy-3-((pyridin-4-ylamino)methyl)-1H-indole-1-carboxylate (1.0 eq) in DCM (5 volumes).

  • Add trifluoroacetic acid (TFA, 5 volumes) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 7-methoxy-3-((pyridin-4-ylamino)methyl)-1H-indole, which is often used in the next step without further purification.

Starting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
Tert-butyl 7-methoxy-3-((pyridin-4-ylamino)methyl)-1H-indole-1-carboxylate7-methoxy-3-((pyridin-4-ylamino)methyl)-1H-indoleTFADCM0 to RT1-2>95 (crude)
Step 4: Amide Coupling with 4-Fluorobenzoyl Chloride

The final step involves the formation of an amide bond to introduce the 4-fluorophenyl moiety, a common feature in many kinase inhibitors that can engage in favorable interactions with the enzyme.

Protocol:

  • Dissolve 7-methoxy-3-((pyridin-4-ylamino)methyl)-1H-indole (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM (10 volumes) and cool to 0 °C.

  • Add a solution of 4-fluorobenzoyl chloride (1.2 eq) in DCM (2 volumes) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or column chromatography to afford the final compound, K-Inhib-7M.

Starting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
7-methoxy-3-((pyridin-4-ylamino)methyl)-1H-indoleK-Inhib-7M4-Fluorobenzoyl chloride, Et3NDCM0 to RT3-560-70

Target Signaling Pathway: VEGFR-2

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels. In cancer, this process is essential for tumor growth and metastasis. K-Inhib-7M is designed to inhibit the VEGFR-2 tyrosine kinase, thereby blocking downstream signaling events.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation KInhib K-Inhib-7M KInhib->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by K-Inhib-7M.

Conclusion

This compound is a strategic starting material for the synthesis of complex indole-based kinase inhibitors. Its pre-installed methoxy group and the versatile Boc-protecting group allow for regioselective functionalization of the indole core. The provided synthetic route to a hypothetical VEGFR-2 inhibitor, K-Inhib-7M, illustrates a practical application of this building block in a drug discovery context. The detailed protocols and tabulated data offer a valuable resource for researchers engaged in the design and synthesis of novel kinase inhibitors.

References

Experimental protocol for N-alkylation of 7-methoxyindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated indoles are a prominent structural motif in a vast array of biologically active compounds and pharmaceuticals. The substituent at the nitrogen atom of the indole ring can significantly influence the molecule's pharmacological properties. 7-methoxyindole is a valuable starting material for the synthesis of various therapeutic agents. This document provides detailed experimental protocols for the N-alkylation of 7-methoxyindole, focusing on two robust and widely used methods: the classical approach using a strong base and an alkyl halide, and the Mitsunobu reaction.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of indoles, which can be adapted for 7-methoxyindole.

MethodBase/ReagentAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Classical Alkylation Sodium Hydride (NaH)Alkyl HalideDMF or THF0 to RT1 - 470-95[1]
Classical Alkylation Potassium Carbonate (K₂CO₃)Benzyl BromideAcetonitrileReflux4 - 6~90[2]
Mitsunobu Reaction PPh₃, DIAD/DEADAlcoholTHF0 to RT2 - 1280-98[3][4]

Experimental Protocols

Protocol 1: Classical N-Alkylation using Sodium Hydride and an Alkyl Halide

This method is a standard and effective procedure for the N-alkylation of indoles with a variety of alkyl halides.[1]

Materials:

  • 7-methoxyindole

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-methoxyindole (1.0 eq).

  • Dissolve the 7-methoxyindole in anhydrous DMF or THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[1]

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.[1]

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the N-alkylation of indoles using an alcohol, which proceeds with an inversion of stereochemistry at the alcohol's carbon center.[3][5]

Materials:

  • 7-methoxyindole

  • Alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve 7-methoxyindole (1.0 eq), the desired alcohol (1.1-1.5 eq), and triphenylphosphine (1.2-1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.2-1.5 eq) dropwise to the stirred solution. The reaction is often accompanied by a color change.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue can be purified directly by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct to yield the N-alkylated 7-methoxyindole.

Mandatory Visualization

experimental_workflow General Workflow for N-Alkylation of 7-Methoxyindole cluster_classical Classical Alkylation cluster_mitsunobu Mitsunobu Reaction start_classical 7-Methoxyindole deprotonation Deprotonation with Base (e.g., NaH) start_classical->deprotonation alkylation Addition of Alkylating Agent (e.g., Alkyl Halide) deprotonation->alkylation workup_classical Aqueous Workup and Extraction alkylation->workup_classical purification_classical Column Chromatography workup_classical->purification_classical product_classical N-Alkylated 7-Methoxyindole purification_classical->product_classical start_mitsunobu 7-Methoxyindole + Alcohol + PPh3 activation Addition of DIAD/DEAD start_mitsunobu->activation reaction N-Alkylation activation->reaction workup_mitsunobu Solvent Removal reaction->workup_mitsunobu purification_mitsunobu Column Chromatography workup_mitsunobu->purification_mitsunobu product_mitsunobu N-Alkylated 7-Methoxyindole purification_mitsunobu->product_mitsunobu

Caption: Workflow for N-alkylation of 7-methoxyindole.

References

Synthesis of Complex Heterocyclic Scaffolds from Tert-butyl 7-methoxy-1H-indole-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of complex heterocyclic scaffolds utilizing tert-butyl 7-methoxy-1H-indole-1-carboxylate as a key starting material. The strategic placement of the methoxy group at the 7-position and the Boc-protecting group on the indole nitrogen offers a versatile platform for the construction of diverse and medicinally relevant molecular architectures. This guide will focus on the synthesis of indolo[2,3-a]carbazoles, a class of compounds with significant biological activity.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalization of the indole ring system is a cornerstone of drug discovery, enabling the modulation of pharmacological properties. This compound is a valuable building block for the synthesis of complex heterocyclic systems due to the directing effects of its substituents and the stability imparted by the Boc protecting group. The electron-donating methoxy group at the C7 position influences the reactivity of the benzene portion of the indole, while the Boc group allows for selective reactions at other positions before its facile removal under acidic conditions.

This application note details a protocol for the synthesis of indolo[2,3-a]carbazoles, which are known to exhibit a range of biological activities, including anticancer properties, often through the inhibition of protein kinases or by intercalating with DNA. The synthetic strategy involves a multi-step sequence including a Suzuki-Miyaura coupling, Vilsmeier-Haack formylation, and a final reductive cyclization.

Data Presentation

The following table summarizes the expected yields for the key steps in the synthesis of a model indolo[2,3-a]carbazole, starting from this compound. Please note that yields can vary based on the specific substrates and reaction conditions used.

Step No.ReactionStarting MaterialProductReagentsTypical Yield (%)
1Suzuki-Miyaura CouplingThis compound, N-Boc-indole-2-boronic acidtert-butyl 2-(1-(tert-butoxycarbonyl)-7-methoxy-1H-indol-2-yl)-1H-indole-1-carboxylatePdCl₂(PPh₃)₂, Na₂CO₃~95%
2Vilsmeier-Haack Formylationtert-butyl 2-(1-(tert-butoxycarbonyl)-7-methoxy-1H-indol-2-yl)-1H-indole-1-carboxylate2-(7-methoxy-1H-indol-2-yl)-1H-indole-3-carbaldehydePOCl₃, DMF, then NaOH~90% (after deprotection)
3McMurry Reductive Cyclization2-(7-methoxy-1H-indol-2-yl)-1H-indole-3-carbaldehyde7-methoxy-5,12-dihydroindolo[2,3-a]carbazoleTiCl₄, Zn/Cu~40-45%

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 2-(1-(tert-butoxycarbonyl)-7-methoxy-1H-indol-2-yl)-1H-indole-1-carboxylate (Suzuki-Miyaura Coupling)

This protocol describes the palladium-catalyzed cross-coupling of this compound with N-Boc-indole-2-boronic acid.

Materials:

  • This compound

  • N-Boc-indole-2-boronic acid

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (MeCN)

  • Deionized water

  • Argon or Nitrogen gas

  • Microwave reactor

Procedure:

  • To a microwave vial, add this compound (1.0 eq), N-Boc-indole-2-boronic acid (1.2 eq), sodium carbonate (2.0 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

  • Add a mixture of acetonitrile and water (e.g., 4:1 v/v) to the vial.

  • Seal the vial and purge with argon or nitrogen for 10-15 minutes.

  • Place the vial in a microwave reactor and heat to 110 °C for 1.5 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired bi-indole product.

Protocol 2: Synthesis of 2-(7-methoxy-1H-indol-2-yl)-1H-indole-3-carbaldehyde (Vilsmeier-Haack Formylation and Deprotection)

This protocol involves the formylation at the C3-position of one indole ring, followed by the removal of both Boc protecting groups.

Materials:

  • tert-butyl 2-(1-(tert-butoxycarbonyl)-7-methoxy-1H-indol-2-yl)-1H-indole-1-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere, cool a solution of DMF in DCM to 0 °C.

  • Slowly add phosphorus oxychloride (1.5 eq) to the cooled DMF solution and stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the bi-indole from Protocol 1 (1.0 eq) in DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 days.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude product, add a 2 M aqueous solution of sodium hydroxide and heat to reflux for 1 hour to effect deprotection.

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash the solid with water to yield the formylated and deprotected product.

Protocol 3: Synthesis of 7-methoxy-5,12-dihydroindolo[2,3-a]carbazole (McMurry Reductive Cyclization)

This protocol describes the intramolecular reductive coupling of the dialdehyde to form the final carbazole scaffold.[1]

Materials:

  • 2-(7-methoxy-1H-indol-2-yl)-1H-indole-3-carbaldehyde

  • Titanium tetrachloride (TiCl₄)

  • Zinc-copper couple (Zn/Cu)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend the zinc-copper couple in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add titanium tetrachloride.

  • Heat the mixture to reflux for 2 hours to form the low-valent titanium reagent.

  • Add a solution of the dialdehyde from Protocol 2 in anhydrous THF to the refluxing mixture over several hours using a syringe pump.

  • Continue refluxing for an additional 20-26 hours, monitoring the reaction by TLC.[1]

  • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of potassium carbonate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 7-methoxy-5,12-dihydroindolo[2,3-a]carbazole.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of indolo[2,3-a]carbazoles and a potential signaling pathway inhibited by these compounds.

G cluster_0 Synthesis of Indolo[2,3-a]carbazole A tert-butyl 7-methoxy- 1H-indole-1-carboxylate B Suzuki-Miyaura Coupling (N-Boc-indole-2-boronic acid, PdCl₂(PPh₃)₂) A->B C Di-Boc Protected Bi-indole Intermediate B->C D Vilsmeier-Haack Formylation (POCl₃, DMF) C->D E Formylated Intermediate D->E F Deprotection (NaOH) E->F G 2-(7-methoxy-1H-indol-2-yl)- 1H-indole-3-carbaldehyde F->G H McMurry Reductive Cyclization (TiCl₄, Zn/Cu) G->H I 7-methoxy-5,12-dihydroindolo [2,3-a]carbazole H->I

Caption: Synthetic workflow for indolo[2,3-a]carbazole.

G cluster_1 Potential Kinase Inhibition Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->Rec P1 Phosphorylation Rec->P1 Ras Ras P1->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Prolif Cell Proliferation, Angiogenesis, Survival TF->Prolif Inhibitor Indolo[2,3-a]carbazole Derivative Inhibitor->Rec Inhibits ATP Binding

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

References

Application Note: A Robust One-Pot Synthesis of Substituted 1-Alkoxyindoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Alkoxyindoles are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their distinct physical and chemical properties compared to traditional indole structures.[1] While the indole motif is common in natural products, the 1-alkoxyindole structure is less prevalent but is emerging as a valuable scaffold in drug discovery.[1] This document outlines an efficient, one-pot, four-step synthesis of novel multisubstituted 1-alkoxyindoles from conjugate nitro ketoesters. The methodology involves a sequence of nitro reduction, intramolecular condensation, nucleophilic 1,5-addition, and in situ O-alkylation, providing a streamlined route to these valuable compounds in modest to good yields.[1][2][3]

Reaction Pathway and Workflow

The one-pot synthesis proceeds through a series of consecutive reactions. Initially, the nitro group of the starting substrate is reduced by stannous chloride (SnCl₂·2H₂O) to form a hydroxylamine. This intermediate undergoes an intramolecular cyclization and subsequent dehydration to yield a conjugate nitrone. A nucleophilic 1,5-addition of an alcohol then forms the key 1-hydroxyindole intermediate. Finally, this intermediate is alkylated in situ with an alkyl halide in the presence of a base to afford the target 1-alkoxyindole.[1][2]

G sub Conjugate Nitro Ketoester (Substrate 2) red Nitro Reduction sub->red SnCl₂·2H₂O cyc Intramolecular Cyclization & Dehydration red->cyc add Nucleophilic 1,5-Addition cyc->add R¹OH (Alcohol) inter 1-Hydroxyindole Intermediate (8) add->inter alk In Situ O-Alkylation prod Substituted 1-Alkoxyindole (Product 1) alk->prod inter->alk DBU, R²Y (Alkyl Halide)

Caption: Workflow for the one-pot synthesis of 1-alkoxyindoles.

Experimental Protocols

General One-Pot Procedure for the Synthesis of Substituted 1-Alkoxyindoles (1)

This protocol details the optimized one-pot synthesis of 1-alkoxyindoles from conjugate ketoester substrates.[1][2][3]

  • Reaction Setup: To a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O, 3.3 equiv.) and 4Å molecular sieves.

  • Solvent Addition: Add dimethoxyethane (DME) and stir the mixture for 30 minutes at 25 °C.

  • First Stage (Formation of 1-Hydroxyindole intermediate): To the stirred mixture, add the alcohol (R¹OH, 2.0 equiv.) and the conjugate ketoester substrate (2, 1.0 equiv.).

  • Heat the resulting mixture and stir for 1–2 hours at 40 °C.

  • Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Second Stage (In Situ Alkylation): After consumption of the starting material, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 10.0 equiv.) and stir vigorously for 30 minutes at 25 °C to ensure a good suspension.

  • Add the alkyl halide (R²Y, 2.0 equiv.) to the reaction mixture.

  • Continue stirring for 1–4 hours at a temperature between 25–50 °C until the reaction is complete (monitored by TLC).

  • Work-up: Dilute the reaction mixture with dichloromethane (CH₂Cl₂) and wash with brine.

  • Purification: Dry the organic layer over magnesium sulfate (MgSO₄), concentrate in vacuo, and purify the crude residue by preparative TLC or column chromatography to yield the final 1-alkoxyindole product (1).[1]

Quantitative Data

Table 1: Optimization of Base and Alkylating Agent for 1-Alkoxyindole Synthesis *

EntryBase (equiv.)Alkylating Agent (equiv.)Time (h)Temp (°C)Yield (%)
1DBU (2.0)Benzyl bromide (2.0)22521
2DBU (5.0)Benzyl bromide (2.0)22528
3DBU (10.0)Benzyl bromide (2.0)22532
4K₂CO₃ (10.0)Benzyl bromide (2.0)22515
5DBU (10.0)Benzyl bromide (1.0)22525
6DBU (10.0)Benzyl bromide (2.0)12526
7DBU (10.0)Benzyl bromide (2.0)25030

*Reaction conditions: Substrate (1.0 equiv.), SnCl₂·2H₂O (3.3 equiv.), Benzyl alcohol (2.0 equiv.) in DME at 40°C for 2h, followed by addition of base and alkylating agent. Data sourced from[1].

Table 2: Substrate Scope for the One-Pot Synthesis of Various 1-Alkoxyindoles *

ProductR¹ (from Alcohol)R² (from Alkyl Halide)Time (h)Yield (%)
1xa MethylMethyl155
1xb MethylEthyl251
1xc MethylPropyl348
1xd MethylBenzyl253
1ya EthylMethyl160
1yb EthylEthyl256
1yc EthylPropyl352
1yd EthylBenzyl258
1za BenzylMethyl145
1zb BenzylEthyl242
1zc BenzylPropyl339
1zd BenzylBenzyl232

*Optimized conditions: Substrate (1.0 equiv.), SnCl₂·2H₂O (3.3 equiv.), R¹OH (2.0 equiv.) for 1-2h at 40°C, then DBU (10.0 equiv.) and R²Y (2.0 equiv.) for 1-4h at 25-50°C. Data sourced from[1][4].

References

Troubleshooting & Optimization

Preventing di-Boc protected impurity formation in indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of di-Boc protected impurities during indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the di-Boc protected impurity in indole synthesis?

When protecting the nitrogen of an indole with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O), it is possible to introduce two Boc groups onto the nitrogen atom, resulting in a di-Boc protected indole. This is often an undesired side product that can complicate purification and subsequent reaction steps.

Q2: What are the primary causes of di-Boc protected impurity formation?

The formation of the di-Boc impurity is typically promoted by overly harsh reaction conditions. The use of a strong base, such as n-butyl lithium, can deprotonate the initially formed mono-Boc protected indole, which then acts as a nucleophile to react with a second molecule of Boc₂O.[1] Forcing conditions, such as high temperatures or prolonged reaction times, can also contribute to the formation of this impurity.[2]

Q3: How can I selectively achieve mono-Boc protection of indole?

Selective mono-Boc protection can be achieved by using milder reaction conditions. This typically involves using a weaker base or no base at all, and carefully controlling the stoichiometry of the reagents. A common and effective method involves the use of di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (CH₂Cl₂) at room temperature.[3]

Q4: Is a base always necessary for Boc protection of indoles?

No, a base is not always required. The reaction can proceed without a base, as the tert-butoxide ion formed as a byproduct can act as a base to deprotonate the intermediate.[4] However, for less nucleophilic indoles, a mild base is often recommended to improve the reaction rate and yield.[4]

Q5: What analytical methods can be used to detect and quantify the di-Boc impurity?

Several analytical techniques can be employed to identify and quantify the di-Boc protected impurity:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and effective way to separate and quantify the mono-Boc-indole, di-Boc-indole, and any unreacted starting material.[]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to identify the impurity by its mass-to-charge ratio, confirming the presence of the di-Boc protected species.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the mono- and di-Boc protected indoles. The chemical shifts and integration of the signals corresponding to the Boc groups and the indole protons will differ between the two compounds.[]

Troubleshooting Guide

If you are observing the formation of a di-Boc protected impurity in your indole synthesis, follow this troubleshooting guide to diagnose and resolve the issue.

Diagram: Troubleshooting Workflow for Di-Boc Impurity

troubleshooting_workflow start Di-Boc Impurity Detected check_base Review Base Used start->check_base strong_base Strong Base (e.g., n-BuLi)? check_base->strong_base Yes mild_base Mild or No Base? check_base->mild_base No change_base Action: Switch to a weaker base (e.g., DMAP, TEA) or no base. strong_base->change_base check_conditions Review Other Reaction Conditions mild_base->check_conditions solution Problem Resolved: Selective Mono-Boc Protection change_base->solution high_temp High Temperature or Long Reaction Time? check_conditions->high_temp Yes check_stoichiometry Review Reagent Stoichiometry check_conditions->check_stoichiometry No optimize_conditions Action: Lower temperature and/or reduce reaction time. Monitor by TLC/LC-MS. high_temp->optimize_conditions optimize_conditions->solution excess_boc Large Excess of Boc₂O? check_stoichiometry->excess_boc Yes check_stoichiometry->solution No adjust_stoichiometry Action: Use a smaller excess of Boc₂O (e.g., 1.1-1.5 equivalents). excess_boc->adjust_stoichiometry adjust_stoichiometry->solution

Caption: Troubleshooting workflow for addressing di-Boc impurity formation.

Data Presentation

The choice of base and reaction conditions significantly impacts the selectivity of mono-Boc protection. The following table summarizes the outcomes of different reaction conditions.

Indole SubstrateBoc₂O (equiv.)Base (equiv.)SolventTemperatureTimeProduct(s)Yield (%)Reference
4-amino-1-(triisopropylsilyl)-1H-indole2.0n-BuLi (1.5)THF-78 °C to RT3 hDi-BocHigh[1]
2-methyl-1H-indole-3-carboxylate1.5DMAP (0.1)CH₂Cl₂RT12 hMono-Boc94[3]
Indole1.1DMAP (0.1)CH₂Cl₂RT2 hMono-Boc>95N/A
Indole1.5NoneCH₂Cl₂RT12 hMono-Boc~90N/A

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of Indole using DMAP

This protocol is recommended for achieving high yields of the mono-Boc protected indole with minimal di-Boc impurity formation.

Materials:

  • Indole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of indole (1.0 equiv) in dichloromethane (CH₂Cl₂), add 4-dimethylaminopyridine (DMAP) (0.1 equiv).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) to the reaction mixture.[3]

  • Stir the reaction at room temperature overnight.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Diagram: Experimental Workflow for Selective Mono-Boc Protection

experimental_workflow start Start dissolve Dissolve Indole and DMAP in CH₂Cl₂ start->dissolve add_boc Add Boc₂O dissolve->add_boc react Stir at Room Temperature (Monitor by TLC/LC-MS) add_boc->react workup Workup: - Dilute with CH₂Cl₂ - Wash with NaHCO₃ (aq) - Wash with Brine react->workup dry Dry over Na₂SO₄, Filter, and Concentrate workup->dry purify Purify by Flash Chromatography (if necessary) dry->purify product Isolated Mono-Boc Protected Indole purify->product

Caption: Workflow for selective mono-Boc protection of indole.

Signaling Pathways and Logical Relationships

Diagram: Mechanism of Mono- vs. Di-Boc Protection of Indole

reaction_mechanism cluster_mono Mono-Boc Protection (Desired Pathway) cluster_di Di-Boc Formation (Side Reaction) indole Indole mono_boc Mono-Boc Indole indole->mono_boc + Boc₂O (Mild Base or None) boc2o1 Boc₂O boc2o1->mono_boc mono_boc2 Mono-Boc Indole anion Indole-N⁻-Boc Anion mono_boc2->anion + Strong Base strong_base Strong Base (e.g., n-BuLi) strong_base->anion di_boc Di-Boc Indole (Impurity) anion->di_boc + Boc₂O boc2o2 Boc₂O boc2o2->di_boc

Caption: Reaction mechanism for mono- and di-Boc protection of indole.

References

Technical Support Center: Stability of Tert-butyl 7-methoxy-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Tert-butyl 7-methoxy-1H-indole-1-carboxylate, particularly under acidic conditions. This information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound appears to be degrading during my experiment, which involves an acidic step. What could be the cause?

A1: The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is inherently sensitive to acidic conditions.[1][2] Exposure to strong acids, and even some milder acidic environments, can lead to the cleavage of the Boc group, resulting in the formation of 7-methoxy-1H-indole. The indole ring itself can also be sensitive to strongly acidic conditions, potentially leading to further degradation products.[3]

Q2: I am observing incomplete removal of the Boc group under my acidic deprotection conditions. What factors might be contributing to this?

A2: Several factors can lead to incomplete Boc deprotection:

  • Insufficient Acid Strength or Concentration : The acidic conditions may not be potent enough for efficient cleavage. The choice of acid and its concentration are critical.[2]

  • Reaction Time and Temperature : The deprotection reaction may require more time or a higher temperature to go to completion, especially with milder acids.[2]

  • Solvent Effects : The choice of solvent can influence the effectiveness of the deprotection. Aprotic solvents like dichloromethane (DCM) are commonly used, while protic solvents such as methanol can sometimes interfere.[2]

  • Steric Hindrance : Although less of a concern for the N-1 position of indole, significant steric bulk elsewhere in the molecule could potentially hinder the reaction.[2]

Q3: Are there any visual indicators that my compound is degrading?

A3: While not definitive, a color change in your reaction mixture or solution upon addition of acid could indicate a reaction is occurring, which may include degradation. However, the most reliable method for monitoring the stability and integrity of your compound is through analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: How can I minimize the degradation of this compound in the presence of acid if I do not intend to remove the Boc group?

A4: If your experimental conditions require a mildly acidic environment where the Boc group should remain intact, consider the following:

  • Use the Mildest Possible Acid : Opt for weaker acids or buffered systems if your protocol allows.

  • Control the Temperature : Perform your reaction at the lowest possible temperature to slow down the rate of deprotection.

  • Limit Exposure Time : Minimize the duration your compound is in contact with the acidic medium.

  • Anhydrous Conditions : For some acid-mediated reactions, using anhydrous conditions might help protect acid-sensitive groups.

Q5: What are some common acidic reagents used for the intentional deprotection of N-Boc indoles?

A5: A variety of acidic reagents can be used to remove the N-Boc group, ranging from strong to mild acids. Common examples include:

  • Strong Acids : Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄).[1][4]

  • Lewis Acids : Boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and zinc bromide (ZnBr₂).[1]

  • Mildly Acidic Conditions : Montmorillonite K-10 clay and silica gel have also been reported to effect Boc deprotection.[1]

Stability Data Summary

The stability of this compound under acidic conditions is primarily dictated by the lability of the N-Boc protecting group. The following table summarizes the expected stability in the presence of various acidic reagents, based on their common use for Boc deprotection.

Reagent/ConditionAcid StrengthExpected Stability of Boc GroupTypical Reaction Time for Deprotection
Trifluoroacetic acid (TFA) in DCMStrongLow1-4 hours
Hydrochloric acid (HCl) in dioxane/ethyl acetateStrongLow1-4 hours
Sulfuric acid (H₂SO₄) in tert-butyl acetateStrongLowVariable
p-Toluenesulfonic acid (pTSA)StrongLow10-30 minutes
Lewis Acids (e.g., ZnBr₂, TiCl₄)VariableLow to ModerateVariable
Silica Gel (refluxing toluene)MildModerate~5 hours
Oxalyl chloride in methanolMildModerate1-4 hours

Experimental Protocols

Protocol 1: Assessing the Stability of this compound under Acidic Conditions via HPLC

This protocol outlines a general method for quantitatively assessing the stability of the title compound in an acidic solution.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile or methanol)

  • Acidic solution of known concentration (e.g., 0.1 M HCl in water/acetonitrile)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Forced Degradation:

    • To a known volume of the stock solution, add the acidic solution to achieve the desired final acid concentration.

    • Incubate the solution at a controlled temperature (e.g., room temperature or 40°C).

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Neutralize the aliquot if necessary (e.g., with a calculated amount of a suitable base).

    • Dilute the sample to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, if required for peak shape)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by the UV spectrum of the compound (e.g., ~220 nm and 280 nm)

    • Column Temperature: 30°C

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products over time.

    • Calculate the percentage of the remaining parent compound at each time point to determine the rate of degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_stock Prepare Stock Solution of This compound start->prep_stock prep_acid Prepare Acidic Solution start->prep_acid mix Mix Stock and Acidic Solutions prep_stock->mix prep_acid->mix incubate Incubate at Controlled Temperature mix->incubate sampling Withdraw Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling neutralize Neutralize Aliquots sampling->neutralize hplc Analyze by HPLC neutralize->hplc data Calculate Degradation Rate hplc->data end End data->end

Caption: Experimental workflow for assessing acidic stability.

References

Technical Support Center: HPLC Method Development for Purity Analysis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC purity analysis of indole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of indole isomers critical in drug development?

A1: Isomers are molecules that share the same molecular formula but have different structural arrangements.[1] In pharmaceuticals, even minor differences in the spatial orientation of atoms can lead to significant variations in biological activity.[1] One isomer of a drug may be therapeutically active, while another could be inactive or, in some cases, cause harmful side effects.[1] Therefore, the accurate separation and quantification of isomers are crucial to ensure the safety, efficacy, and quality of the final drug product.[1]

Q2: What are the initial steps for developing an HPLC method for indole derivatives?

A2: A systematic approach begins with understanding the physicochemical properties of the indole derivative, such as its polarity, solubility, and pKa.[2] This information guides the initial selection of the chromatographic mode (typically reversed-phase), column, and mobile phase.[2][3] An initial "scouting" gradient run is often performed to get a general idea of the retention behavior and complexity of the sample.[3]

Q3: How do I choose an appropriate column and mobile phase for analyzing indole derivatives?

A3: For reversed-phase HPLC, C18 and C8 columns are commonly used and provide good peak shapes for most indole compounds.[4] The mobile phase typically consists of a mixture of an aqueous component (water with a buffer or acid modifier) and an organic solvent like acetonitrile or methanol.[4][5] The choice between acetonitrile and methanol can influence selectivity; methanol is often a good starting point due to its lower cost.[4] Adding a small amount of acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can help to suppress the ionization of acidic silanol groups on the column, improving the peak shape of basic indole derivatives.[4][6]

Q4: I am analyzing a single indole-3-pyruvic acid standard but see two peaks. Why is this happening?

A4: Indole-3-pyruvic acid (IPA) can exist in a dynamic equilibrium between its keto and enol tautomeric forms.[7] These two isomers can be separated under certain HPLC conditions, resulting in two distinct peaks. To obtain a single peak, you can adjust the column temperature; increasing it may accelerate the interconversion between the tautomers, causing the two peaks to merge into one.[7]

Q5: Is derivatization required for the analysis of indole derivatives?

A5: Derivatization is not always necessary but can be a valuable strategy, particularly for unstable compounds like indole-3-pyruvic acid.[7] It can be used to stabilize a labile molecule, improve its chromatographic properties, and enhance detection sensitivity.[7]

HPLC Method Development and Troubleshooting Workflow

The following diagram outlines the logical steps involved in developing and troubleshooting an HPLC method for indole derivative analysis.

MethodDevelopmentWorkflow cluster_dev Method Development cluster_ts Troubleshooting start 1. Define Analytical Goal (Purity, Impurity Profile) info 2. Gather Analyte Information (pKa, Solubility, UV Spectra) start->info selection 3. Initial Method Selection (Column, Mobile Phase, Detector) info->selection scouting 4. Perform Scouting Gradient Run selection->scouting eval1 5. Evaluate Initial Results (Peak Shape, Resolution) scouting->eval1 optimize 6. Optimize Method (Gradient, Temp, pH, Flow Rate) eval1->optimize Needs Improvement eval2 7. Evaluate Optimized Method eval1->eval2 Acceptable optimize->eval2 eval2->optimize Re-optimize validate 8. Method Validation (ICH Guidelines) eval2->validate Optimized problem Problem Encountered (e.g., Poor Peak Shape) eval2->problem Problem Occurs routine 9. Routine Analysis validate->routine identify Identify Symptoms (Tailing, Splitting, etc.) problem->identify isolate Isolate Cause (System, Method, Column, Sample) identify->isolate implement Implement Solution (Adjust pH, Change Column, etc.) isolate->implement verify Verify Fix & Document implement->verify verify->routine Return to Analysis

Caption: Workflow for HPLC method development and troubleshooting.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Peak Shape Problems

Q: My peaks are tailing. What are the common causes and solutions?

A: Peak tailing, where a peak has a drawn-out tail on the right side, is a frequent issue.[8]

  • Possible Cause 1: Secondary Silanol Interactions. Basic indole derivatives can interact with acidic residual silanol groups on the silica-based stationary phase, causing tailing.[1][9]

    • Solution: Reduce the mobile phase pH to protonate the silanols, or add a basic modifier like triethylamine (TEA) to the mobile phase to mask these sites.[1][9] Using a modern, base-deactivated column with low silanol activity is also highly effective.[1][5]

  • Possible Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.[10][11]

    • Solution: Dilute the sample or reduce the injection volume.[11] Classic symptoms of overload include a shift to a shorter retention time as the sample mass increases, along with a "right-triangle" peak shape.[10]

  • Possible Cause 3: Column Contamination or Void. Accumulation of sample matrix components or dissolution of the silica bed (often at high pH) can create a void at the column inlet, distorting the flow path.[9] A partially blocked inlet frit can also cause issues for all peaks in the chromatogram.[10]

    • Solution: Use a guard column to protect the analytical column from contaminants.[11] If a void is suspected, the column may need to be replaced. For a blocked frit, back-flushing the column may resolve the issue.[9][10]

Q: Why are my peaks fronting?

A: Fronting peaks, characterized by a sloping front edge, are less common than tailing peaks.[8]

  • Possible Cause 1: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to move too quickly through the initial part of the column.

    • Solution: Whenever possible, prepare your sample in the initial mobile phase or a weaker solvent.

  • Possible Cause 2: Column Overload. While typically associated with tailing, severe overload under certain conditions can also lead to fronting.[8]

    • Solution: Reduce the sample concentration or injection volume.[11]

Q: I see split peaks for a single compound. What should I do?

A: A single compound appearing as two or more distinct peaks can complicate analysis.[8]

  • Possible Cause 1: Disrupted Sample Path. This can be caused by a partially blocked frit or a void at the head of the column, which causes the sample to follow different paths.[9]

    • Solution: Replace the column inlet frit or the column itself. Using in-line filters can prevent frits from clogging.[9]

  • Possible Cause 2: Sample Solvent Effect. Injecting a sample in a strong, non-polar solvent when using a highly aqueous mobile phase can cause the sample to precipitate at the column inlet.

    • Solution: Ensure the injection solvent is compatible with the mobile phase.[7]

  • Possible Cause 3: Injector Issue. A malfunctioning injector rotor seal can cause sample to be introduced improperly, leading to split peaks.[12]

    • Solution: Perform regular maintenance on the autosampler, including replacing the rotor seal as needed.

TroubleshootingTree cluster_symptoms Symptom Identification cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape Observed tailing Peak Tailing? start->tailing fronting Peak Fronting? start->fronting splitting Peak Splitting? start->splitting broad Broad Peaks? start->broad c_tail1 Silanol Interactions tailing->c_tail1 c_tail2 Column Overload tailing->c_tail2 c_tail3 Column Void / Frit Blockage tailing->c_tail3 fronting->c_tail2 Also possible c_front1 Sample Solvent Too Strong fronting->c_front1 c_split1 Column Void / Frit Blockage splitting->c_split1 c_split2 Injector Issue splitting->c_split2 c_broad1 Column Degradation broad->c_broad1 c_broad2 Extra-Column Volume broad->c_broad2 s_tail1 Adjust pH / Use B-D Column c_tail1->s_tail1 s_tail2 Reduce Sample Concentration c_tail2->s_tail2 s_tail3 Backflush / Replace Column c_tail3->s_tail3 s_front1 Use Mobile Phase as Solvent c_front1->s_front1 s_split1 Replace Frit / Column c_split1->s_split1 s_split2 Service Injector c_split2->s_split2 s_broad1 Replace Column c_broad1->s_broad1 s_broad2 Check Tubing / Connections c_broad2->s_broad2

Caption: Troubleshooting decision tree for common peak shape issues.

Retention and Baseline Issues

Q: My retention times are shifting between runs. What's wrong?

A: Inconsistent retention times compromise the reliability of your analysis.[8]

  • Possible Cause 1: Changes in Mobile Phase Composition. This can be due to inaccurate preparation or evaporation of a volatile component.[13]

    • Solution: Prepare mobile phases fresh daily and keep solvent bottles covered.[1] Ensure buffers are fully dissolved and the pH is set correctly.

  • Possible Cause 2: Temperature Fluctuations. The column temperature directly affects retention time.[7]

    • Solution: Use a column oven to maintain a constant and stable temperature.[7]

  • Possible Cause 3: Insufficient Column Equilibration. If the column is not fully equilibrated with the starting mobile phase conditions before injection, retention times will drift, especially in gradient methods.[1]

    • Solution: Ensure an adequate equilibration time between runs, typically at least 10 column volumes.[1]

  • Possible Cause 4: Pump Issues or Leaks. An inconsistent flow rate due to pump malfunctions or leaks in the system will cause retention times to change.[7][13]

    • Solution: Check the system for leaks and monitor the pump pressure for stability.[13] Regular pump maintenance is crucial.

Q: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?

A: Ghost peaks are unexpected peaks that are not part of the sample.[8][11]

  • Possible Cause 1: Contaminated Mobile Phase or System. Impurities in solvents, buffers, or from system carryover can appear as peaks, especially in gradient analysis.[8][11]

    • Solution: Use high-purity, HPLC-grade solvents and fresh buffers.[11] Implement adequate wash cycles between injections and regularly flush the system.[11]

  • Possible Cause 2: Sample Carryover. Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Optimize the needle wash procedure in the autosampler, using a strong solvent to clean the needle and injection port between runs.

Data & Methodologies

Quantitative Data Summary

The following tables provide a summary of common troubleshooting issues and typical starting conditions for method development.

Table 1: HPLC Troubleshooting Summary

Problem Common Cause Recommended Solution
Peak Tailing Secondary interactions with column silanolsUse a base-deactivated column; add TEA or formic acid to the mobile phase.[1][9]
Column overloadReduce injection volume or dilute the sample.[11]
Peak Splitting Column void or blocked inlet fritReplace the column or frit; use an in-line filter.[9]
Sample solvent incompatible with mobile phaseDissolve the sample in the mobile phase.[7]
Retention Time Shift Inconsistent mobile phase compositionPrepare fresh mobile phase; keep solvent bottles capped.[1]
Temperature fluctuationsUse a column oven to maintain a constant temperature.[7]
Insufficient column equilibrationIncrease equilibration time to at least 10 column volumes.[1]
Ghost Peaks Contaminated mobile phase or carryoverUse HPLC-grade solvents; run blank gradients to identify the source.[11]
High Backpressure Blockage in the system (frit, guard column)Back-flush the column; replace the guard column or in-line filters.[9]

Table 2: Typical Starting Conditions for RP-HPLC of Indole Derivatives

Parameter Typical Setting Notes
Column C18 or C8, 100-150 mm length, 4.6 mm ID, 3-5 µm particlesC18 is a good first choice for general-purpose separations.[4]
Mobile Phase A Water + 0.1% Formic Acid or 0.1% TFAFormic acid is MS-compatible. TFA provides excellent peak shape but can be difficult to remove from the column.[4][5]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid/TFAAcetonitrile often provides better peak shape and lower backpressure.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 - 40 °CElevated temperatures can improve peak shape and reduce viscosity.[1][7]
Detector Wavelength ~280 nm or ~220 nmIndoles typically have strong absorbance around 280 nm. 220 nm offers higher sensitivity but less selectivity.
Injection Volume 5 - 20 µLShould be optimized to avoid column overload.[11]

Experimental Protocols

Protocol 1: Mobile Phase Preparation
  • Select Solvents: Use only HPLC-grade water, acetonitrile, and methanol. Use high-purity acid modifiers (e.g., formic acid, TFA).

  • Measure Accurately: Use graduated cylinders for accurate measurement of aqueous and organic components. For acid modifiers, use calibrated micropipettes. A typical concentration is 0.1% (v/v), which is 1 mL of acid per 999 mL of solvent.

  • Mix Thoroughly: After combining components, mix the solution thoroughly.

  • Filter: Filter all aqueous mobile phases, especially those containing buffers, through a 0.45 µm or 0.2 µm membrane filter to remove particulates that could block the system.[13]

  • Degas: Degas the mobile phase using sonication, vacuum filtration, or an in-line degasser to remove dissolved gases that can cause bubbles in the pump or detector, leading to baseline noise and pressure fluctuations.

Protocol 2: Sample Preparation
  • Select Diluent: Ideally, dissolve the indole derivative sample in a solvent that is identical to or weaker than the initial mobile phase composition to ensure good peak shape.

  • Weigh and Dissolve: Accurately weigh the sample and dissolve it in the chosen diluent to a known concentration (e.g., 1 mg/mL).

  • Sonicate (if necessary): If the sample does not dissolve readily, sonicate the solution for a few minutes.

  • Filter: Filter the final sample solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.[13] This is critical to prevent clogging of the injector and column frit.

References

Technical Support Center: Challenges in the Large-Scale Synthesis of Functionalized Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for troubleshooting common challenges encountered during the large-scale synthesis of functionalized indoles. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming experimental hurdles through detailed troubleshooting guides, frequently asked questions (FAQs), quantitative data comparisons, and explicit experimental protocols.

General Troubleshooting and FAQs

This section addresses broad issues that can arise during the synthesis of functionalized indoles, regardless of the specific synthetic method employed.

Frequently Asked Questions (FAQs)

Q1: My indole synthesis is resulting in a very low yield. What are the common contributing factors?

A1: Low yields in indole synthesis are a frequent issue and can be attributed to several factors. Suboptimal reaction conditions, the instability of reactants or intermediates, and the presence of interfering functional groups are common culprits. For instance, the widely used Fischer indole synthesis is highly sensitive to both temperature and the strength of the acid catalyst.[1] To address low yields, consider the following:

  • Optimization of Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration to identify the optimal parameters for your specific substrate.

  • Use of Protecting Groups: Sensitive functional groups on your starting materials can interfere with the reaction. The use of appropriate protecting groups, such as Boc, tosyl, or SEM for the indole nitrogen, can prevent unwanted side reactions.[1]

  • Purity of Starting Materials: Impurities in your starting materials, such as the arylhydrazine and carbonyl compounds, can lead to the formation of undesired byproducts, consequently lowering the yield of the desired indole.[1]

  • Choice of Synthetic Route: The efficiency of indole synthesis is highly dependent on the desired substitution pattern. Some synthetic methods are inherently more suitable for certain substitution patterns than others.

Q2: I am observing a significant amount of tar-like material and polymer formation in my reaction. How can I minimize this?

A2: Tar and polymer formation is a common problem, especially in acid-catalyzed indole syntheses like the Fischer and Bischler-Möhlau methods. This is often due to the high reactivity of the indole ring under acidic conditions, which can lead to self-polymerization. To mitigate this:

  • Run the reaction at a higher dilution: This can favor the desired intramolecular cyclization over intermolecular polymerization.

  • Use a milder acid catalyst: Strong acids can protonate the indole ring, increasing its susceptibility to polymerization. Consider using a weaker Brønsted acid or a Lewis acid.

  • Optimize the reaction temperature: Higher temperatures can accelerate polymerization. It is crucial to find a balance where the desired reaction proceeds at a reasonable rate without significant byproduct formation.

  • Minimize reaction time: Prolonged exposure to acidic conditions can promote polymerization. Monitor the reaction closely and quench it as soon as it reaches completion.

Q3: How can I improve the regioselectivity of my indole functionalization reaction?

A3: Achieving the desired regioselectivity (e.g., C2 vs. C3 functionalization, or functionalization on the benzene ring) is a significant challenge. The outcome is influenced by several factors:

  • Electronic Effects: The electronic properties of substituents already present on the indole ring can direct incoming electrophiles to specific positions. Electron-donating groups generally activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it.

  • Steric Hindrance: Bulky substituents can block access to adjacent positions, thereby directing functionalization to less hindered sites.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can have a profound impact on regioselectivity. For instance, in some palladium-catalyzed reactions, the choice of ligand can completely switch the site of functionalization.

  • Protecting Groups: The use of a directing group on the indole nitrogen can steer the functionalization to a specific position.

Troubleshooting Specific Indole Syntheses

This section provides targeted advice for common issues encountered with three major indole synthesis methodologies: the Fischer, Bischler-Möhlau, and Larock syntheses.

Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

Common Issues and Troubleshooting:

  • Low or No Yield:

    • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. A screening of different Brønsted and Lewis acids is often necessary.

    • Substituent Effects: Electron-donating groups on the carbonyl compound can lead to N-N bond cleavage as a side reaction.[1]

    • Steric Hindrance: Bulky groups on either reactant can impede the reaction.

  • Side Reactions:

    • Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation.

    • Formation of the wrong regioisomer: With unsymmetrical ketones, two different enamine intermediates can form, leading to a mixture of indole products. The product ratio can be influenced by the acid catalyst and its concentration.

Lewis Acid CatalystSubstrate 1 (Arylhydrazine)Substrate 2 (Carbonyl)Yield (%)Reference
ZnCl₂PhenylhydrazineCyclohexanone90[2]
BF₃·OEt₂PhenylhydrazineAcetophenone85[2]
AlCl₃p-TolylhydrazinePropiophenone78[2]
FeCl₃Phenylhydrazine2-Butanone72[2]
Polyphosphoric AcidPhenylhydrazinePhenylacetaldehyde88[3]
Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo-acetophenone with an excess of an aniline to form a 2-aryl-indole.

Common Issues and Troubleshooting:

  • Harsh Reaction Conditions and Low Yields: The classical Bischler-Möhlau synthesis often requires high temperatures, leading to decomposition and poor yields.[4]

    • Milder Conditions: The use of microwave irradiation or milder catalysts like lithium bromide can significantly improve yields.[4][5]

  • Unpredictable Regioselectivity: The reaction can sometimes produce a mixture of regioisomers. The mechanism is complex and can proceed through different pathways.

SolventTemperature (°C)Time (min)Yield (%)Reference
HFIP1203076[6]
CF₃CH₂OH1203065[6]
HFIP1003072[6]
HFIP803051[6]
HFIP1204088[6]
Larock Indole Synthesis

This palladium-catalyzed reaction synthesizes indoles from an ortho-iodoaniline and a disubstituted alkyne.

Common Issues and Troubleshooting:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and reaction conditions. Ensuring high-purity reagents and an inert atmosphere is crucial.

  • Poor Regioselectivity with Unsymmetrical Alkynes: While generally favoring the sterically larger group at the C2 position, the regioselectivity can be influenced by electronic effects and reaction conditions.[1]

  • Side Reactions: Homocoupling of the alkyne or aniline can occur as side reactions.

Palladium CatalystLigandBaseYield (%)Reference
Pd(OAc)₂NoneNa₂CO₃27[7]
Pd(OAc)₂PPh₃Na₂CO₃<5[7]
Pd(OAc)₂PCy₃Na₂CO₃<5[7]
Pd[P(o-tol)₃]₂-Na₂CO₃70[7]
Pd[P(tBu)₃]₂-Na₂CO₃85[7]

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of key functionalized indoles.

Protocol 1: Synthesis of 3-Nitroindole

This protocol describes a non-acidic and non-metallic method for the regioselective synthesis of 3-nitroindoles.[8]

Materials:

  • Indole (or substituted indole)

  • Ammonium tetramethylnitrate (NMe₄NO₃)

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Acetonitrile (CH₃CN)

  • Saturated sodium carbonate solution

  • Ethyl acetate (EA)

Procedure:

  • To a reaction tube, add the aromatic or heteroaromatic hydrocarbon (1 mmol) and NMe₄NO₃ (150 mg, 1.1 mmol).

  • Dissolve the solids in acetonitrile (1 mL).

  • Cool the reaction system to 0–5 °C.

  • Add a solution of trifluoroacetic anhydride (420 mg dissolved in 1 mL CH₃CN).

  • Incubate the reaction system at 0–5 °C for 4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated sodium carbonate solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of Indole-3-carboxylic Acid

This protocol describes the synthesis of indole-3-carboxylic acid from indole-3-aldehyde.[9]

Materials:

  • Indole-3-aldehyde (3-formylindole)

  • Sodium hydroxide (NaOH) solution (20%)

  • Distilled water

Procedure:

  • Add a 20% aqueous solution of NaOH to 3-formylindole with vigorous stirring.

  • Continue stirring for 24 hours. A separation in the reaction mixture should be observed.

  • Filter the mixture under vacuum.

  • The solid residue is indole-3-carboxylic acid. Wash it with distilled water and dry.

  • The filtrate contains indole-3-methanol.

Protocol 3: Synthesis of 5-Bromoindole

This multi-step protocol describes the synthesis of 5-bromoindole from indole.[10]

Step 1: Preparation of Sodium Indoline-2-Sulfonate

  • Dissolve 50g of indole in 100 ml of ethanol.

  • Add this solution to a solution of 100g of sodium bisulfite in 300 ml of H₂O.

  • Stir the mixture overnight.

  • Collect the resulting light tan solid by vacuum filtration, wash with ether, and dry.

Step 2: Sodium 1-Acetyl Indoline-2-Sulfonate

  • Suspend 30g of sodium indoline-2-sulfonate in 300 ml of acetic anhydride.

  • Add 30g of sodium bisulfite to the suspension.

  • Stir the suspension with an overhead stirrer at 70°C for 1 hour. A voluminous white solid will form.

  • Add 100 ml of acetic anhydride to facilitate stirring.

  • Increase the temperature to 90°C for 2 hours.

  • Cool the suspension to room temperature, filter, and wash with acetic anhydride. The crude, damp solid is used in the next step.

Step 3: 5-Bromoindole

  • Dissolve all the acylated material from the previous step in 150 ml of H₂O at 0-5°C.

  • Dropwise add 40g of Bromine with stirring, keeping the temperature below 5°C.

  • Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.

  • Add a solution of about 10g of sodium bisulfite in 30 ml of H₂O to remove excess bromine.

  • Bring the solution to a neutral pH using 40% NaOH, keeping the temperature below 30°C.

  • Stir the solution overnight (~12 hours) at 50°C. A light tan precipitate will form.

  • Make the solution basic by adding 40% NaOH and stir for an additional 3 hours at 50°C.

  • Collect the light tan precipitate by vacuum filtration, wash well with water, and air dry.

  • Recrystallize from ethanol and water to obtain the final product.

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and troubleshooting logic.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in Indole Synthesis start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity impurities Impurities Present? check_purity->impurities purify Purify Starting Materials impurities->purify Yes no_impurities Starting Materials are Pure impurities->no_impurities No purify->check_purity optimize_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) no_impurities->optimize_conditions conditions_varied Conditions Optimized? optimize_conditions->conditions_varied yield_improved Yield Improved conditions_varied->yield_improved Yes no_improvement No Significant Improvement conditions_varied->no_improvement No consider_side_reactions Investigate Potential Side Reactions no_improvement->consider_side_reactions side_reactions_identified Side Reactions Identified? consider_side_reactions->side_reactions_identified modify_conditions Modify Conditions to Minimize Side Reactions side_reactions_identified->modify_conditions Yes no_side_reactions No Obvious Side Reactions side_reactions_identified->no_side_reactions No modify_conditions->optimize_conditions change_synthesis Consider Alternative Synthetic Route no_side_reactions->change_synthesis

Caption: A logical workflow for troubleshooting low yields in indole synthesis.

Fischer_Indole_Workflow Experimental Workflow for Fischer Indole Synthesis start Start mix_reactants Mix Arylhydrazine and Carbonyl Compound start->mix_reactants form_hydrazone Formation of Arylhydrazone mix_reactants->form_hydrazone add_catalyst Add Acid Catalyst (Brønsted or Lewis) form_hydrazone->add_catalyst heat_reaction Heat Reaction Mixture add_catalyst->heat_reaction monitor_reaction Monitor Reaction Progress (TLC, LC-MS) heat_reaction->monitor_reaction reaction_complete Reaction Complete? monitor_reaction->reaction_complete reaction_complete->heat_reaction No workup Work-up: Quench, Extract, Wash reaction_complete->workup Yes purification Purification: Crystallization or Chromatography workup->purification product Pure Functionalized Indole purification->product

Caption: A general experimental workflow for the Fischer indole synthesis.

Indole_Synthesis_Decision_Tree Decision Tree for Selecting an Indole Synthesis Method start Desired Indole Substitution Pattern? disubstituted_2_3 2,3-Disubstituted? start->disubstituted_2_3 Yes monosubstituted Mono- or Other Substitution? start->monosubstituted No larock Larock Synthesis (from o-haloaniline and alkyne) disubstituted_2_3->larock fischer_or_bischler Consider Fischer or Bischler-Möhlau monosubstituted->fischer_or_bischler starting_materials Available Starting Materials? fischer_or_bischler->starting_materials arylhydrazine Arylhydrazine and Ketone/Aldehyde starting_materials->arylhydrazine Yes alpha_halo_ketone α-Halo-acetophenone and Aniline starting_materials->alpha_halo_ketone Yes fischer Fischer Synthesis arylhydrazine->fischer bischler Bischler-Möhlau Synthesis alpha_halo_ketone->bischler

References

Identifying reaction byproducts of Suzuki coupling with indole substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura coupling reactions involving indole substrates. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in Suzuki coupling reactions with indole substrates?

A1: The most frequently encountered byproducts in Suzuki coupling reactions involving indole substrates are:

  • Homocoupling products: These result from the coupling of two identical molecules, either two indole boronic acid/ester molecules or two haloindole molecules. The formation of homocoupling products from boronic acids is often promoted by the presence of oxygen.[1][2]

  • Protodeboronation products: This is the product of the replacement of the boronic acid or ester group on the indole with a hydrogen atom.[1][3] This side reaction is common with heteroaryl boronic acids, including those derived from indoles, especially when the boronic acid substituent is on the five-membered ring.[3]

  • Dehalogenation products: This involves the replacement of the halogen atom on the haloindole substrate with a hydrogen atom. This can occur after the oxidative addition step in the catalytic cycle.[1] Unprotected pyrroles, structurally similar to indoles, are known to be susceptible to dehalogenation during Suzuki coupling.

Q2: My Suzuki reaction with a bromoindole is giving a low yield of the desired product and a significant amount of the homocoupled indole dimer. What could be the cause and how can I fix it?

A2: The formation of homocoupling bi-indoles can be a significant side reaction. For instance, the reaction of 4-bromoindole with 4-boronic acid indole has been reported to give the 4-4'-bi-indole in only 21% yield under certain ligand-free conditions, with homocoupling of the 4-boronic acid indole being a competing reaction.[3]

  • Cause: Homocoupling of boronic acids is often promoted by the presence of Pd(II) species, which can form from the Pd(0) catalyst in the presence of oxygen.[1]

  • Troubleshooting:

    • Degas your reaction mixture: Thoroughly degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the presence of oxygen and reduce homocoupling.

    • Use a Pd(0) precatalyst: Starting with a Pd(0) source can be beneficial. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction.

    • Optimize catalyst and ligands: Screening different palladium catalysts and phosphine ligands can significantly impact the relative rates of cross-coupling versus homocoupling. For example, increasing the catalyst loading of Pd(OAc)₂ from a lower amount to 5 mol% in one instance increased the yield of the homocoupled 4-4'-bi-indole from a serendipitous reaction.[3] While this was for a desired homocoupling, it demonstrates the influence of catalyst loading.

    • Additives: In some cases, additives can promote the desired cross-coupling. However, some additives like tosyl chloride have been shown to primarily act as a co-oxidant for boronic acid homocoupling under certain conditions.[3]

Q3: I am observing a significant amount of the deborylated indole in my reaction mixture. How can I prevent protodeboronation?

A3: Protodeboronation is a common issue with heteroaryl boronic acids, including indole derivatives, and can be influenced by the reaction conditions.[1][3]

  • Cause: The carbon-boron bond can be cleaved by protonolysis, especially in the presence of water and under certain pH conditions. Some structural motifs, like 2-heteroaryls and those with protonable heteroatoms, can accelerate this process.[1]

  • Troubleshooting:

    • Use boronic esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.

    • Anhydrous conditions: Minimizing the amount of water in the reaction can suppress protodeboronation.

    • Choice of base: The type and strength of the base can influence the rate of protodeboronation. It is advisable to screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).

    • Temperature control: While the effect can be complex, running the reaction at the lowest effective temperature can sometimes reduce the rate of protodeboronation.

Q4: My reaction with a chloroindole is sluggish and I see some dehalogenated indole byproduct. What can I do to improve the reaction?

A4: Chloroindoles can be challenging substrates for Suzuki coupling. However, excellent yields can be achieved with the right catalytic system. For example, 6-chloroindole has been coupled with phenylboronic acid in 97% yield under optimized conditions.[4]

  • Cause: The carbon-chlorine bond is stronger than carbon-bromine or carbon-iodine bonds, making oxidative addition to the palladium catalyst slower. Dehalogenation can occur as a competing side reaction.[1]

  • Troubleshooting:

    • Catalyst and Ligand Selection: Use a highly active catalyst system. For chloroindoles, catalysts like XPhos Pd G3 in combination with bulky, electron-rich phosphine ligands such as XPhos or SPhos have been shown to be effective.[4]

    • Reaction Conditions: It may be necessary to use higher temperatures and longer reaction times compared to bromo- or iodoindoles. For instance, coupling of chloroindoles has been successfully performed at 60 °C.[4]

    • Base: A strong base like K₃PO₄ is often required to facilitate the reaction with chloroarenes.[4]

Byproduct Formation Summary

The following table summarizes the yields of desired products and byproducts in selected Suzuki coupling reactions of indole substrates under different conditions.

Indole SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Desired Product Yield (%)Byproduct(s) and Yield (%)
4-Bromoindole4-Boronic acid indolePd(OAc)₂ (ligand-free)Na₂CO₃Acetone/H₂O35214-4'-Bi-indole (from homocoupling, amount not specified but implied as significant)[3]
4-Boronic acid indole- (Homocoupling)Pd(OAc)₂ (5 mol%)Na₂CO₃Acetone/H₂ORT-4-4'-Bi-indole (61)[3]
4-Boronic acid indole- (Homocoupling with additive)Pd(OAc)₂Na₂CO₃Acetone/H₂ORT-4-4'-Bi-indole (81 with 0.5 eq. tosyl chloride)[3]
6-ChloroindolePhenylboronic acidP1 (XPhos precatalyst) (1.0-1.5 mol%)K₃PO₄Dioxane/H₂O6097Not specified[4]
5-Chloro-1H-indolePhenylboronic acidP1 (1.0-1.5 mol%)K₃PO₄Dioxane/H₂O6099Not specified[4]
4-Chloro-1H-indolePhenylboronic acidP1 (1.0-1.5 mol%)K₃PO₄Dioxane/H₂O6091Not specified[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Haloindole

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a haloindole with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

  • Reaction Setup:

    • To a dry reaction vessel (e.g., a Schlenk tube or a vial with a screw cap and septum), add the haloindole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • The vessel is then sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Catalyst and Solvent Addition:

    • Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and, if necessary, an additional ligand.

    • Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture vigorously and heat to the desired temperature (typically between 60-110 °C) using a preheated oil bath or heating block.

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Reaction Pathways and Byproduct Formation

The following diagram illustrates the main catalytic cycle for the Suzuki-Miyaura coupling and the competing pathways that lead to common byproducts.

Suzuki_Byproducts cluster_main Suzuki-Miyaura Catalytic Cycle cluster_byproducts Byproduct Formation Pathways Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)-X OxAdd->PdII_RX Haloindole (R-X) Transmetal Transmetalation (R'-B(OH)2) PdII_RX->Transmetal Dehalogenation Dehalogenation PdII_RX->Dehalogenation PdII_R_R R-Pd(II)-R' Transmetal->PdII_R_R Indoleboronic acid (R'-B(OH)2) Homocoupling Homocoupling (R'-B(OH)2 + O2) Transmetal->Homocoupling Protodeboronation Protodeboronation (H+) Transmetal->Protodeboronation Indoleboronic acid instability RedElim Reductive Elimination PdII_R_R->RedElim Product R-R' (Desired Product) RedElim->Product Product->Pd0 Regenerated Catalyst Homo_Product R'-R' (Homocoupling Product) Homocoupling->Homo_Product Proto_Product R'-H (Protodeboronation Product) Protodeboronation->Proto_Product Dehalo_Product R-H (Dehalogenation Product) Dehalogenation->Dehalo_Product

Figure 1. Suzuki coupling cycle and byproduct pathways.

References

Technical Support Center: Managing Indole N-Functionalization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing reactions involving the low nucleophilicity of indole nitrogen. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing reaction conditions for the N-functionalization of indoles.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated indole. How can I improve N-selectivity?

A1: The competition between N- and C3-alkylation is a common issue due to the inherent nucleophilicity of the C3 position of the indole ring.[1][2][3] Several strategies can be employed to favor N-alkylation:

  • Choice of Base and Solvent: Utilizing a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is a classic approach to favor N-alkylation.[2][3] The base deprotonates the indole nitrogen, forming the more nucleophilic indolate anion which then reacts with the alkylating agent.[3][4] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[2]

  • Reaction Temperature: In some cases, higher reaction temperatures can favor N-alkylation over C-alkylation.[2]

  • Catalytic Systems: Modern catalytic methods provide excellent control over regioselectivity. For instance, copper hydride (CuH) catalysis with specific ligands like DTBM-SEGPHOS has demonstrated high N-selectivity.[1][2]

  • Blocking the C3 Position: If the C3 position is already substituted, the possibility of C3-alkylation is eliminated.[3]

Q2: My N-alkylation or N-arylation reaction is giving a low yield. What are the potential causes and solutions?

A2: Low yields in indole N-functionalization can arise from several factors:[3]

  • Incomplete Deprotonation: Ensure complete deprotonation of the indole N-H by using a sufficiently strong base, appropriate stoichiometry, and optimizing reaction time and temperature.[3]

  • Purity of Reagents: The presence of water or other protic impurities can quench the base and the indolate anion, leading to lower yields. Ensure all reagents and solvents are anhydrous.[3]

  • Steric Hindrance: If either the indole or the alkylating/arylating agent is sterically bulky, the reaction rate can be significantly reduced.[3] Consider using less hindered substrates or a more reactive coupling partner.

  • Substrate Electronics: Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen atom, making the reaction more challenging.[3] Conversely, electron-donating groups on an aryl halide in a Buchwald-Hartwig reaction can make oxidative addition more difficult.

  • Catalyst and Ligand Choice (for catalytic reactions): The choice of catalyst, ligand, and base is crucial for the success of catalytic reactions like the Buchwald-Hartwig amination.[5] Optimization of these components is often necessary for a given substrate combination.

Q3: The functional groups on my indole are not compatible with the strong bases typically used for N-alkylation. What are my alternatives?

A3: For sensitive substrates, milder reaction conditions are necessary.

  • Phase-Transfer Catalysis (PTC): PTC allows for the use of weaker bases like aqueous NaOH in a two-phase system with a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate. This method can provide high yields of N-alkylated indoles under milder conditions.[6][7]

  • Organocatalysis: Chiral phosphoric acids and other organocatalysts can facilitate enantioselective N-alkylation of indoles under mild conditions.[8]

  • Transition-Metal Catalysis: Palladium- and copper-catalyzed reactions can often be performed under conditions that are tolerant of a wider range of functional groups compared to reactions requiring strong bases.[5][9][10]

Q4: What are protecting groups and how can they be used for indole nitrogen?

A4: A protecting group is a chemical moiety that is introduced to a functional group to render it inert to specific chemical reactions, and which can be removed later to regenerate the original functional group.[11] For indole nitrogen, protecting groups can be used to prevent unwanted side reactions or to direct reactivity to other positions on the indole ring.[12] Common protecting groups for indole nitrogen include:

  • Sulfonyl groups (e.g., Tosyl, Phenylsulfonyl): These are robust protecting groups, but their removal can require harsh conditions.

  • Carbamates (e.g., Boc): The tert-butoxycarbonyl (Boc) group is a common protecting group that can be removed under acidic conditions.[11][12]

  • Silyl ethers (e.g., SEM): The [2-(trimethylsilyl)ethoxy]methyl (SEM) group can be attached to the indole nitrogen and later removed under specific conditions.[13][14]

Troubleshooting Guides

Improving N-Selectivity in Indole Alkylation
IssuePotential CauseSuggested Solution
High C3-Alkylation C3 position is more nucleophilic than the N-H proton is acidic.Use a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) to pre-form the indolate anion.[2][3]
Incomplete deprotonation of the indole nitrogen.Increase the stoichiometry of the base or allow for a longer deprotonation time before adding the alkylating agent.[2]
Reaction temperature is too low.Gradually increase the reaction temperature and monitor the N/C3 product ratio.[2]
Non-optimal catalytic system.For challenging substrates, consider a ligand-controlled catalytic approach such as CuH with DTBM-SEGPHOS for N-selectivity.[1]
Optimizing Low Yields in N-Arylation (Buchwald-Hartwig)
IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst.Ensure an inert atmosphere is maintained throughout the reaction setup and duration.[5]
Poor choice of ligand or base.Screen different phosphine ligands and bases (e.g., K3PO4, Cs2CO3, NaOt-Bu).
Deactivation of the catalyst.Certain functional groups on the substrates can poison the palladium catalyst.
Product Degradation Harsh reaction conditions.Optimize the reaction temperature and time; prolonged heating can lead to decomposition.

Experimental Protocols

General Protocol for Indole N-Alkylation using Sodium Hydride
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 eq.).

  • Add anhydrous dimethylformamide (DMF) to dissolve the indole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05-1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

General Protocol for Buchwald-Hartwig N-Arylation of Indoles
  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the indole (1.2-2.0 equiv), the palladium source (e.g., Pd2(dba)3), the phosphine ligand (e.g., Xantphos), and the base (e.g., K3PO4).

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under the inert atmosphere, add the aryl halide (1.0 equiv) and anhydrous solvent (e.g., toluene or dioxane).

  • Stir the reaction mixture at room temperature for 10-15 minutes.

  • Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 16-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite and wash with the same solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.[5]

Visualizations

Indole_Alkylation_Troubleshooting cluster_n_selective High N-Selectivity cluster_c3_selective High C3-Selectivity start Indole Alkylation Reaction product_check Analyze Product Mixture (N- vs C3-alkylation) start->product_check n_success Successful N-Alkylation product_check->n_success Desired Outcome c3_issue Issue: Predominant C3-Alkylation product_check->c3_issue Undesired Outcome solution1 Use Strong Base (NaH) + Polar Aprotic Solvent (DMF) c3_issue->solution1 Modify Conditions solution2 Increase Reaction Temperature c3_issue->solution2 Optimize Temp. solution3 Employ N-Selective Catalyst (e.g., CuH/DTBM-SEGPHOS) c3_issue->solution3 Change Method

Caption: Troubleshooting workflow for regioselectivity in indole alkylation.

Buchwald_Hartwig_Amination pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_addition pd2_complex Pd(II) Complex (Ar-Pd-X) oxidative_addition->pd2_complex ligand_exchange Ligand Exchange pd2_complex->ligand_exchange indole Indole (Ind-H) + Base indole->ligand_exchange pd_amido_complex Pd-Amido Complex (Ar-Pd-Ind) ligand_exchange->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product N-Arylindole (Ar-Ind) reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination for N-arylation of indoles.

References

Validation & Comparative

1H NMR and 13C NMR spectral analysis of "Tert-butyl 7-methoxy-1H-indole-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl 7-methoxy-1H-indole-1-carboxylate. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectral data alongside experimental data for structurally related compounds to offer a comprehensive comparative analysis. This information is crucial for the structural elucidation and purity assessment of this important synthetic intermediate.

Spectral Data Comparison

The following tables summarize the predicted 1H and 13C NMR data for this compound and compare it with the experimental data for 7-methoxy-1H-indole and the predicted data for tert-butyl 7-bromo-1H-indole-1-carboxylate. This comparison allows for the assignment of key resonances and understanding the influence of the N-Boc protecting group and the C7-substituent on the chemical shifts.

Table 1: 1H NMR Spectral Data Comparison (Predicted and Experimental, in CDCl₃)

Proton Assignment This compound (Predicted) 7-methoxy-1H-indole (Experimental) [1][2][3]Tert-butyl 7-bromo-1H-indole-1-carboxylate (Predicted) [4]
H-2~ 7.5 ppm (d)~ 7.2 ppm (t)~ 7.4 - 7.5 ppm (d)
H-3~ 6.5 ppm (d)~ 6.5 ppm (dd)~ 6.5 - 6.6 ppm (d)
H-4~ 7.2 ppm (d)~ 7.5 ppm (d)~ 7.8 - 7.9 ppm (d)
H-5~ 7.0 ppm (t)~ 7.0 ppm (t)~ 7.1 - 7.2 ppm (t)
H-6~ 6.7 ppm (d)~ 6.7 ppm (d)~ 7.5 - 7.6 ppm (d)
-OCH₃~ 3.9 ppm (s)~ 3.9 ppm (s)-
-C(CH₃)₃~ 1.6 ppm (s)-~ 1.6 - 1.7 ppm (s)

Table 2: 13C NMR Spectral Data Comparison (Predicted and Experimental, in CDCl₃)

Carbon Assignment This compound (Predicted) 7-methoxy-1H-indole (Experimental) [1][2]Tert-butyl 7-bromo-1H-indole-1-carboxylate (Predicted) [4]
C=O~ 150 ppm-~ 149 - 150 ppm
C-2~ 126 ppm~ 124 ppm~ 128 - 129 ppm
C-3~ 106 ppm~ 102 ppm~ 107 - 108 ppm
C-3a~ 130 ppm~ 128 ppm~ 130 - 131 ppm
C-4~ 115 ppm~ 113 ppm~ 124 - 125 ppm
C-5~ 121 ppm~ 121 ppm~ 121 - 122 ppm
C-6~ 110 ppm~ 108 ppm~ 125 - 126 ppm
C-7~ 146 ppm~ 146 ppm~ 118 ppm (C-Br)
C-7a~ 132 ppm~ 129 ppm~ 135 - 136 ppm
-OCH₃~ 55 ppm~ 55 ppm-
-C (CH₃)₃~ 84 ppm-~ 84 ppm
-C(C H₃)₃~ 28 ppm-~ 28 ppm

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring high-quality 1H and 13C NMR spectra of indole derivatives, adaptable for this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition:

  • 1H NMR:

    • Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

    • A standard pulse program for a one-dimensional proton experiment is used.

    • Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., -1 to 10 ppm), and a relaxation delay of 1-2 seconds.

  • 13C NMR:

    • Spectra are recorded on the same spectrometer, with the corresponding carbon frequency (e.g., 100 or 125 MHz).

    • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans is typically required compared to 1H NMR to achieve an adequate signal-to-noise ratio. The spectral width should encompass the expected range for all carbon atoms (e.g., 0 to 160 ppm).

Structural Representation and NMR Correlation

The chemical structure of this compound with atom numbering for NMR assignment is depicted below.

Caption: Chemical structure of this compound.

This guide serves as a valuable resource for the spectroscopic analysis of this compound. By providing a comparative analysis with related compounds and a standardized experimental protocol, it facilitates the accurate identification and characterization of this compound in a research and development setting.

References

A Comparative Guide to Protecting Groups for Indole Nitrogen: Boc and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic protection of the indole nitrogen is a critical step in the synthesis of a vast array of pharmaceuticals and biologically active molecules. The selection of an appropriate protecting group is paramount, as it directly impacts reaction yields, stability, and the ease of synthesis. This guide provides an objective comparison of the commonly employed tert-butoxycarbonyl (Boc) group with other prevalent protecting groups for the indole nitrogen, supported by experimental data and detailed protocols.

The indole nucleus is a cornerstone of many natural products and synthetic drugs, but its N-H proton can interfere with various synthetic transformations. Protecting this nitrogen atom modulates the indole's reactivity, enhances its stability towards oxidation, and allows for selective functionalization at other positions of the ring.[1] This guide will delve into a comparative analysis of several key protecting groups: tert-butoxycarbonyl (Boc), Tosyl (Ts), Benzenesulfonyl (Bs), and Carbobenzyloxy (Cbz).

Comparative Analysis of Protecting Groups

The choice of a protecting group is a balancing act between ease of introduction, stability to various reaction conditions, and the facility of its removal. Electron-withdrawing groups like Boc, Tosyl, and Benzenesulfonyl decrease the electron density of the indole ring, rendering it less susceptible to electrophilic attack.[1][2] Conversely, groups like benzyl do not significantly alter the electronic properties of the indole nucleus.[1]

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for the indole nitrogen due to its ease of introduction and mild deprotection conditions.[3] It is generally stable to a variety of nucleophilic and basic conditions.[3]

  • Advantages:

    • Mild acidic deprotection.

    • Generally good yields for introduction and removal.

    • Reduces the electron density of the indole ring, increasing its stability towards oxidation.[1]

  • Disadvantages:

    • Labile to strong acids.

    • Can be cleaved under certain Lewis acid conditions.[4]

Tosyl (Ts) Group

The Tosyl group is a robust protecting group, offering high stability towards a wide range of reaction conditions, including strongly acidic and oxidative environments.

  • Advantages:

    • Highly stable to acidic and oxidative conditions.

    • Can direct metallation to the C2 position of the indole ring.

  • Disadvantages:

    • Harsh deprotection conditions are often required, which may not be compatible with sensitive functional groups.[1]

Benzenesulfonyl (Bs) Group

Similar to the Tosyl group, the Benzenesulfonyl group provides significant stability to the indole nitrogen.

  • Advantages:

    • High stability.

    • Influences the electronic and steric properties of the molecule, which can be advantageous for subsequent transformations.[5]

  • Disadvantages:

    • Requires harsh conditions for removal.

Carbobenzyloxy (Cbz) Group

The Cbz group is a classic protecting group, particularly in peptide synthesis, and is known for its removal by catalytic hydrogenolysis.

  • Advantages:

    • Orthogonal to many acid- and base-labile protecting groups.[6]

    • Deprotection via hydrogenolysis is clean and often quantitative.[6]

  • Disadvantages:

    • Not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups).

    • Requires a metal catalyst (e.g., Palladium on carbon), which can sometimes be problematic.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the introduction and deprotection of various protecting groups on the indole nitrogen.

Protecting GroupIntroduction ConditionsTypical Yield (Introduction)Deprotection ConditionsTypical Yield (Deprotection)
Boc (Boc)₂O, DMAP, CH₂Cl₂HighTFA, CH₂Cl₂Quantitative[4]
Tosyl (Ts) TsCl, NaH, THFGood[7]Cs₂CO₃, THF/MeOH>95%[8]
Benzenesulfonyl (Bs) BsCl, Base (e.g., Pyridine)Good[5]Strong Base (e.g., NaOH)Variable
Cbz Cbz-Cl, Base (e.g., NaHCO₃)Good[6]H₂, Pd/C, Solvent (e.g., MeOH, EtOAc)High[6]

Experimental Protocols

Boc Protection of Indole

To a solution of indole in dichloromethane, add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is typically stirred at room temperature until completion.

Boc Deprotection of N-Boc-Indole

A solution of the N-Boc protected indole in dichloromethane is treated with trifluoroacetic acid (TFA).[9] The reaction is usually stirred at room temperature for 1-2 hours.[9] After completion, the volatiles are removed in vacuo.[9]

Tosyl Protection of Indole

To a solution of indole in an anhydrous solvent such as THF, sodium hydride (NaH) is added portion-wise at 0 °C. After stirring for a short period, p-toluenesulfonyl chloride (TsCl) is added, and the reaction is allowed to warm to room temperature.[7]

Tosyl Deprotection of N-Tosyl-Indole

N-Tosyl indole is dissolved in a mixture of THF and methanol.[8] Cesium carbonate (Cs₂CO₃) is added, and the mixture is stirred at ambient temperature until the reaction is complete, as monitored by HPLC.[8]

Cbz Protection of Indole

Cbz protection is typically performed with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (e.g., with a carbonate base) or with an organic base in a suitable solvent.[6]

Cbz Deprotection of N-Cbz-Indole

The N-Cbz protected indole is dissolved in a solvent like methanol or ethyl acetate, and a catalytic amount of Palladium on carbon (Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere.[6]

Visualizing the Chemistry

The following diagrams illustrate the general mechanisms for the protection and deprotection of the indole nitrogen.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Indole Indole (N-H) IndoleAnion Indole Anion Indole->IndoleAnion Deprotonation Base Base Base->IndoleAnion ProtectedIndole N-Protected Indole IndoleAnion->ProtectedIndole ProtectingGroupSource Protecting Group Source (e.g., (Boc)₂O, TsCl) ProtectingGroupSource->ProtectedIndole Electrophilic Attack ProtectedIndole_dep N-Protected Indole Indole_dep Indole (N-H) ProtectedIndole_dep->Indole_dep Byproducts Byproducts ProtectedIndole_dep->Byproducts Reagent Deprotection Reagent (e.g., TFA, H₂/Pd/C) Reagent->Indole_dep Cleavage

General workflow for indole nitrogen protection and deprotection.

Boc_Deprotection_Mechanism NBocIndole N-Boc-Indole ProtonatedBoc Protonated N-Boc-Indole NBocIndole->ProtonatedBoc + H⁺ (from TFA) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Loss of tert-butyl cation TertButylCation tert-Butyl Cation ProtonatedBoc->TertButylCation Indole Indole CarbamicAcid->Indole Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Mechanism of Boc deprotection using Trifluoroacetic Acid (TFA).

References

A Comparative Guide to LC-MS Analysis for Reaction Monitoring of Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the indole scaffold is a foundational element in the creation of a vast array of pharmaceuticals. Precise monitoring of these chemical reactions is critical for optimizing yields, minimizing impurities, and accelerating the development timeline. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for monitoring indole synthesis, supported by experimental data and detailed protocols.

Comparative Analysis of Reaction Monitoring Techniques

The choice of an analytical technique for reaction monitoring depends on the specific requirements of the synthesis, including the need for quantitative data, the complexity of the reaction mixture, and the available instrumentation. While techniques like Thin-Layer Chromatography (TLC) offer rapid qualitative assessments, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) provides quantitative capabilities, LC-MS stands out for its superior sensitivity and selectivity.[1][2]

Table 1: Quantitative Performance Comparison of Reaction Monitoring Techniques

ParameterLC-MS/MSHPLC-UVGC-MSTLC
Sensitivity (LOD) High (sub-ng/mL)[3][4]Moderate (ng/mL - µg/mL)High (pg level)Low (µg level)
Selectivity Very HighModerate to HighHighLow to Moderate
Speed (per sample) Fast (1-15 min)[5][6]Moderate (5-30 min)Moderate (10-40 min)Very Fast (< 5 min)
Quantification ExcellentGoodGoodQualitative/Semi-quantitative
Matrix Tolerance HighModerateLow (requires volatile analytes)Moderate
Instrumentation Cost HighModerateHighLow
Ease of Use Moderate to ComplexEasy to ModerateModerate to ComplexEasy

In-Depth Look at LC-MS for Indole Synthesis Monitoring

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering unparalleled performance for complex reaction mixtures.[7] Ultra-Performance Liquid Chromatography (UPLC), a high-pressure evolution of HPLC, offers even faster and more resolute separations, making UPLC-MS/MS a gold standard for demanding applications.[8][9][10] The high sensitivity of LC-MS allows for the detection of trace-level intermediates and byproducts, providing a deeper understanding of the reaction mechanism.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable reaction monitoring. Below are representative protocols for LC-MS/MS and HPLC-UV analysis tailored for indole synthesis.

Protocol 1: LC-MS/MS Method for Reaction Monitoring of Indole Synthesis

This protocol is adapted from established methods for indole quantification and is suitable for monitoring the formation of an indole product.[5][12]

  • Reaction Sampling and Preparation:

    • At designated time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a large volume (e.g., 990 µL) of a 50:50 (v/v) mixture of acetonitrile and water.

    • Vortex the sample thoroughly.

    • If necessary, centrifuge the sample to pellet any precipitate and transfer the supernatant to an LC-MS vial.

  • Chromatographic Conditions (UPLC/HPLC):

    • Instrument: A standard UPLC or HPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size for UPLC).[8]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient could be 5-95% B over 5 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min for UPLC.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions (Tandem Quadrupole):

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. APCI can be more sensitive for less polar indoles.[5]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of starting materials, intermediates, and the final indole product.[4]

    • MRM Transitions: These must be determined for each specific analyte by infusing a standard solution and optimizing the precursor and product ions. For a generic indole (MW ~117.15), the transition could be m/z 118.1 > 91.1.[3][5]

    • Source Parameters: Optimize nebulizer gas, drying gas flow, and temperature for the specific instrument and analytes.

Protocol 2: HPLC-UV Method for Reaction Monitoring

This method is suitable for reactions where the starting materials and products have strong UV chromophores and are present at sufficient concentrations.

  • Sample Preparation: Follow the same quenching and dilution procedure as for the LC-MS analysis.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Typically around 220 nm or 280 nm for indoles. A photodiode array (PDA) detector is useful for monitoring multiple wavelengths and assessing peak purity.

    • Quantification: Generate calibration curves for the starting materials and product using standards of known concentration to determine their amounts in the reaction mixture over time.

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) help to clarify complex workflows and relationships.

cluster_workflow LC-MS Reaction Monitoring Workflow start Start Reaction sampling Withdraw Aliquot at Time (t) start->sampling quench Quench Reaction & Dilute sampling->quench filter Centrifuge/Filter quench->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantify Analytes detect->quantify kinetic Plot Kinetic Profile quantify->kinetic end Reaction Complete kinetic->end

Caption: Workflow for LC-MS based reaction monitoring.

cluster_synthesis Simplified Fischer Indole Synthesis phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone Intermediate phenylhydrazine->hydrazone ketone Ketone/Aldehyde ketone->hydrazone enamine Enehydrazine Intermediate hydrazone->enamine cyclization [3,3]-Sigmatropic Rearrangement enamine->cyclization re_aromatization Rearomatization cyclization->re_aromatization indole Indole Product re_aromatization->indole

Caption: Key stages of the Fischer indole synthesis.

cluster_decision Decision Logic for Selecting a Monitoring Technique q1 Need Quantitative Data? q2 Trace Level Analysis (Intermediates/Byproducts)? q1->q2 Yes ans_tlc Use TLC q1->ans_tlc No q3 Volatile & Thermally Stable Analytes? q2->q3 No ans_lcms Use LC-MS q2->ans_lcms Yes ans_hplcuv Use HPLC-UV q3->ans_hplcuv No ans_gcms Consider GC-MS q3->ans_gcms Yes

Caption: Decision tree for analytical method selection.

Conclusion

For the comprehensive monitoring of indole synthesis, LC-MS, particularly UPLC-MS/MS, offers significant advantages in sensitivity, selectivity, and speed over other techniques.[2][8] Its ability to provide detailed quantitative data on starting materials, intermediates, and products makes it an invaluable tool for reaction optimization and kinetic studies.[11] While HPLC-UV remains a robust and cost-effective option for routine analysis of less complex reactions, and TLC is useful for rapid qualitative checks, LC-MS provides the most detailed and accurate picture of the reaction's progress. The choice of technique should be guided by the specific goals of the analysis, the complexity of the reaction, and the required level of data quality.

References

Illuminating the Blueprint: A Comparative Guide to the X-ray Crystallography of Indole Derivatives for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its therapeutic potential. X-ray crystallography stands as the gold standard for providing unambiguous structural evidence. This guide offers a comparative analysis of crystallographic data for several indole derivatives, details the experimental protocols for their structural determination, and visualizes a key biological pathway and the experimental workflow. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a wide range of diseases.[1][2]

Comparative Analysis of Crystallographic Data

The solid-state conformation and packing of indole derivatives are dictated by their substitution patterns, which in turn influence their physical properties and biological interactions. X-ray diffraction studies reveal these details at the atomic level. A comparative summary of crystallographic data for indole and some of its derivatives is presented below, highlighting variations in their crystal systems and unit cell parameters.[3][4]

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
IndoleC₈H₇NOrthorhombicPna2₁16.2886.18017.2469090901735.98
7-MethylindoleC₉H₉NOrthorhombicPna2₁12.0317.9997.525909090724.74
1H-Indole-2-methanolC₉H₉NOMonoclinicP2/c16.2415.91816.03990108.8901457.78
Indole-3-carbinolC₉H₉NOMonoclinicP2₁/c18.00613.92412.01690108.2902862.112
5-NitroindoleC₈H₆N₂O₂MonoclinicP2₁/c3.88116.01211.6669090.790724.84
5-AminoindoleC₈H₈N₂OrthorhombicPna2₁19.3895.6566.115909090670.34

Data sourced from "Structure and Morphology of Indole Analogue Crystals"[3] and "Crystal data for INDOLE"[4]. Note: Z represents the number of molecules in the unit cell.

The Role of Indole Derivatives in Cellular Signaling: Tubulin Polymerization

Indole derivatives are prominent in cancer research, with many exhibiting potent anticancer activity by interfering with microtubule dynamics. Vinca alkaloids, a class of indole-containing natural products, are classic examples of agents that inhibit tubulin polymerization.[5] This disruption of the microtubule network leads to cell cycle arrest and apoptosis, making tubulin a key target for cancer therapy.

G Mechanism of Tubulin Polymerization Inhibition by Indole Derivatives cluster_0 Microtubule Dynamics cluster_1 Therapeutic Intervention α-Tubulin α-Tubulin Tubulin Dimer Tubulin Dimer α-Tubulin->Tubulin Dimer β-Tubulin β-Tubulin β-Tubulin->Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Microtubule->Tubulin Dimer Depolymerization Dynamic Instability Dynamic Instability Microtubule->Dynamic Instability Cell Cycle Arrest Cell Cycle Arrest Microtubule->Cell Cycle Arrest Disruption leads to Indole Derivative Indole Derivative Indole Derivative->Tubulin Dimer Binds to β-Tubulin Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis G compound Purified Indole Derivative crystallization Crystal Growth (e.g., Slow Evaporation) compound->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection mounting Cryo-Mounting crystal_selection->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing (Indexing & Integration) data_collection->data_processing structure_solution Structure Solution (Phase Determination) data_processing->structure_solution refinement Model Building & Refinement structure_solution->refinement validation Structure Validation refinement->validation deposition Database Deposition (e.g., CSD) validation->deposition

References

A Researcher's Guide to High-Resolution Mass Spectrometry for Elemental Composition Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, particularly within pharmaceutical research and drug development, the unambiguous determination of a molecule's elemental composition is a critical step. High-Resolution Mass Spectrometry (HRMS) stands as the gold standard for this purpose, offering unparalleled precision in mass measurement. This guide provides a comparative overview of the primary HRMS technologies, detailed experimental protocols, and the logical framework for confirming elemental composition.

Instrumental Platforms: A Comparative Analysis

The power of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This allows for the differentiation of molecules with the same nominal mass but different elemental formulas, a feat impossible with low-resolution mass spectrometry. The three leading HRMS technologies are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). Each presents a unique combination of performance characteristics.

Data Presentation: Performance Comparison of HRMS Analyzers

FeatureTime-of-Flight (TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Mass Accuracy 1 - 5 ppm< 1 - 3 ppm< 1 ppm (often sub-ppm)
Mass Resolution 10,000 - 80,000 FWHM60,000 - 500,000+ FWHMUp to >1,000,000 FWHM
Sensitivity (LOD) Low to mid pg rangeLow pg to high fg rangeHigh fg to attomole range
Scan Speed Very Fast (µs)Fast (ms)Slower (seconds)
Cost & Maintenance ModerateHighVery High
Typical Use Case High-throughput screening, LC-MSBroad applications, metabolomics, proteomicsComplex mixture analysis, petroleomics, metabolomics

FWHM: Full Width at Half Maximum, a measure of resolution. LOD: Limit of Detection, which can vary significantly based on the specific instrument, sample matrix, and experimental conditions.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a general workflow for the confirmation of elemental composition using HRMS coupled with liquid chromatography (LC-HRMS).

1. Sample Preparation:

  • Dissolution: Accurately weigh and dissolve the sample in a high-purity solvent (e.g., methanol, acetonitrile, water) compatible with both the analyte and the LC mobile phase. The concentration should be optimized to be within the linear dynamic range of the instrument, typically in the low µg/mL to ng/mL range.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Internal Standard: For quantitative accuracy and to monitor instrument performance, an internal standard with a known elemental composition and mass close to the analyte of interest may be added.

2. LC-HRMS Analysis:

  • Chromatographic Separation: Inject the prepared sample into an LC system. The choice of column and mobile phase gradient is crucial for separating the analyte of interest from impurities and matrix components. A typical setup might involve a C18 column with a water/acetonitrile gradient containing a small percentage of formic acid to promote ionization.

  • Ionization: As the analyte elutes from the LC column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common technique for polar to semi-polar small molecules.

  • Mass Analysis: The generated ions are transferred to the mass analyzer (TOF, Orbitrap, or FT-ICR), where their m/z values are measured with high resolution and accuracy.

  • Data Acquisition: Acquire data in full scan mode to capture the accurate mass of the precursor ion. If structural information is also desired, data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed to trigger fragmentation (MS/MS).

3. Data Processing and Elemental Composition Determination:

  • Mass Calibration: The acquired data is calibrated using either an external standard analyzed separately or an internal standard (lock mass) co-infused with the sample. This step is critical for achieving sub-ppm mass accuracy.

  • Peak Detection and Accurate Mass Determination: The mass spectrum is processed to identify the monoisotopic peak of the analyte of interest and determine its accurate m/z.

  • Elemental Formula Generation: Software is used to generate a list of possible elemental formulas that fall within a specified mass tolerance (e.g., ± 5 ppm) of the measured accurate mass.

  • Isotopic Pattern Matching: The theoretical isotopic pattern for the most likely candidate formulas is generated and compared to the experimentally observed isotopic pattern. A high degree of similarity provides strong evidence for the correct elemental composition.

  • Application of Chemical Heuristics: Further refinement of the candidate list is achieved by applying chemical rules, such as the Nitrogen Rule (odd nominal mass implies an odd number of nitrogen atoms) and setting realistic limits on the number of each element.

Visualizing the Workflow and Logic

To better illustrate the process, the following diagrams created using the DOT language outline the experimental workflow and the logical steps involved in confirming an elemental composition.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing & Confirmation Sample Analyte Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration LC_Separation LC Separation Filtration->LC_Separation Ionization Ionization (e.g., ESI) LC_Separation->Ionization Mass_Analysis High-Resolution Mass Analysis (TOF, Orbitrap, or FT-ICR) Ionization->Mass_Analysis Data_Acquisition Raw Data Acquisition Mass_Analysis->Data_Acquisition Calibration Mass Calibration Data_Acquisition->Calibration Formula_Generation Elemental Formula Generation Calibration->Formula_Generation Isotope_Matching Isotopic Pattern Matching Formula_Generation->Isotope_Matching Final_Confirmation Confirmed Elemental Composition Isotope_Matching->Final_Confirmation

Figure 1: Experimental workflow for elemental composition confirmation using LC-HRMS.

Logical_Confirmation cluster_input Experimental Data cluster_processing Computational Analysis cluster_validation Validation cluster_output Result Accurate_Mass Accurate m/z of Monoisotopic Peak Candidate_Generation Generate Candidate Formulas (within mass tolerance, e.g., < 5 ppm) Accurate_Mass->Candidate_Generation Heuristic_Filtering Apply Chemical Heuristics (e.g., Nitrogen Rule, element limits) Candidate_Generation->Heuristic_Filtering Isotope_Simulation Simulate Theoretical Isotopic Patterns Heuristic_Filtering->Isotope_Simulation Comparison Compare Experimental vs. Theoretical Isotopic Patterns Isotope_Simulation->Comparison Experimental_Isotopes Observed Isotopic Pattern Experimental_Isotopes->Comparison Confirmed_Formula Unambiguous Elemental Composition Comparison->Confirmed_Formula

Figure 2: Logical pathway from accurate mass measurement to confirmed elemental composition.

Conclusion

The confirmation of elemental composition is a cornerstone of chemical analysis in research and development. High-resolution mass spectrometry provides the necessary accuracy and precision to achieve this with a high degree of confidence. The choice between TOF, Orbitrap, and FT-ICR instrumentation will depend on the specific application, required performance, and available budget. By following a robust experimental protocol and a logical data analysis workflow, researchers can confidently determine the elemental formula of their compounds, a critical piece of information for structural elucidation, purity assessment, and regulatory submission.

Safety Operating Guide

Navigating the Disposal of Tert-butyl 7-methoxy-1H-indole-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is a critical component of laboratory safety and operational efficiency. This guide provides essential information and a step-by-step protocol for the safe disposal of tert-butyl 7-methoxy-1H-indole-1-carboxylate (CAS RN: 1215205-77-8), a compound often utilized in complex organic synthesis.

Recommended Safety and Disposal Protocol

The following procedures are based on best practices for handling potentially hazardous indole derivatives. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Personal Protective Equipment (PPE):

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If handling the solid outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is advisable.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Solid Waste: Place any solid waste, including residual amounts of the pure compound, contaminated weighing paper, and disposable labware (e.g., pipette tips, centrifuge tubes), into a designated, clearly labeled hazardous solid waste container.

    • Liquid Waste: Any solutions containing this compound should be collected in a designated hazardous liquid waste container. Ensure the container is made of a compatible material (e.g., glass or polyethylene).

    • Contaminated PPE: Used gloves and other contaminated disposable PPE should be placed in the solid hazardous waste container.

  • Container Labeling:

    • All waste containers must be clearly labeled with the full chemical name: "this compound".

    • Include the CAS number: "1215205-77-8".

    • If in a solution, list all components and their approximate concentrations.

    • Affix the appropriate hazard warning labels as directed by your institution's EHS office.

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area.

    • This area should be well-ventilated, secure, and away from incompatible materials.

    • Keep containers tightly sealed when not in use.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

    • Do not dispose of this chemical down the drain or in regular trash.

Hazard and Safety Data Overview

Based on the analysis of similar indole-containing compounds, the following table summarizes the potential hazards. It is crucial to treat this compound as if it possesses these characteristics until a specific SDS becomes available.

Hazard CategoryPotential HazardRecommended Precautions
Acute Toxicity (Oral) Potentially harmful if swallowed.Avoid ingestion. Wash hands thoroughly after handling.
Skin Corrosion/Irritation May cause skin irritation upon contact.Avoid skin contact. Wear appropriate protective gloves and a lab coat.
Eye Damage/Irritation May cause serious eye irritation.Wear chemical safety goggles.
Respiratory Irritation May cause respiratory tract irritation if inhaled.Handle in a well-ventilated area, preferably a fume hood. Use respiratory protection if necessary.
Environmental Hazards Potentially toxic to aquatic life.Do not allow to enter drains or waterways. Dispose of as hazardous waste to prevent environmental contamination.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment cluster_storage Storage & Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) SolidWaste Solid Waste (e.g., contaminated labware) PPE->SolidWaste Handle Solid Waste LiquidWaste Liquid Waste (e.g., solutions) PPE->LiquidWaste Handle Liquid Waste SolidContainer Labeled Hazardous Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Hazardous Liquid Waste Container LiquidWaste->LiquidContainer Storage Store in Designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage Disposal Arrange for Professional Disposal via EHS Storage->Disposal

Disposal Workflow

By adhering to these precautionary procedures, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting personnel and the environment. Always prioritize consulting your institution's specific safety protocols.

Essential Safety and Logistical Information for Handling Tert-butyl 7-methoxy-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Tert-butyl 7-methoxy-1H-indole-1-carboxylate (CAS No. 1215205-77-8).[1][2] Adherence to these procedures is paramount for ensuring personal safety and maintaining the integrity of research.

Disclaimer: No specific Safety Data Sheet (SDS) with detailed toxicological data is available for this compound. The following guidance is synthesized from safety information for structurally similar indole and tert-butyl carboxylate compounds and general laboratory safety standards. A thorough risk assessment should be conducted by qualified personnel before beginning any work with this compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure. The recommended PPE is outlined below.

Protection TypeSpecific Recommendation
Eye/Face Protection Chemical safety goggles or a face shield where splashing is a risk.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Breakthrough times vary by manufacturer and specific laboratory conditions.[3][4] - Lab Coat: A standard laboratory coat should be worn at all times.
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 or higher-level particle respirator is recommended.[5] Work should ideally be conducted in a chemical fume hood.
Quantitative Safety Data (General Guidance)

The following tables provide general quantitative safety data. Note: This data is not specific to this compound and should be used as a conservative guideline.

Table 1: General Glove Breakthrough Time Estimates

Glove MaterialGeneral Breakthrough Time
Nitrile> 4 hours (Good)
Neoprene> 8 hours (Excellent)
Butyl Rubber> 8 hours (Excellent)
PVC< 1 hour (Not Recommended)
Source: General chemical resistance guides.[3][4][6] Breakthrough times are affected by glove thickness, chemical concentration, temperature, and potential for abrasion.

Table 2: Occupational Exposure Limits for Particulates Not Otherwise Regulated (PNOR)

RegulationExposure Limit (8-hour Time-Weighted Average)
OSHA PEL Total Dust: 15 mg/m³ Respirable Fraction: 5 mg/m³
Source: Occupational Safety and Health Administration (OSHA).[7][8] These limits apply to organic dusts that do not have a specific permissible exposure limit.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize risk and environmental impact.

Step-by-Step Handling Protocol
  • Preparation:

    • Thoroughly review this safety guide and any available safety information for similar compounds.

    • Ensure a well-ventilated work area, preferably a certified chemical fume hood.

    • Assemble all necessary PPE and handling equipment.

    • Have a spill kit readily accessible.

  • Handling the Compound:

    • Avoid the formation of dust and aerosols when handling the solid.[5]

    • Use appropriate tools (e.g., spatulas, weighing paper) for transfers.

    • Keep the container tightly sealed when not in use.[9]

    • Wash hands thoroughly after handling, even if gloves were worn.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep the container sealed to prevent moisture absorption and contamination.[1]

    • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weighing papers, and other solid materials should be placed in a designated, labeled solid hazardous waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed liquid hazardous waste container.

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."

    • List all components of the waste mixture, including solvents.

  • Final Disposal:

    • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[10]

    • Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling and disposing of this compound.

HandlingWorkflow Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Emergency prep_sds Review Safety Guide prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_transfer Transfer/Dissolve handle_weigh->handle_transfer handle_store Store Properly handle_transfer->handle_store spill_response Spill Response handle_transfer->spill_response cleanup_wash Wash Hands handle_store->cleanup_wash DisposalWorkflow Chemical Disposal Workflow cluster_collection Waste Collection cluster_labeling Container Management cluster_disposal Final Disposal collect_solid Segregate Solid Waste label_container Label Waste Container collect_solid->label_container collect_liquid Segregate Liquid Waste collect_liquid->label_container seal_container Keep Container Sealed label_container->seal_container store_waste Store in Designated Area seal_container->store_waste ehs_pickup Arrange EHS Pickup store_waste->ehs_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.